e-64
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66701-25-5 |
|---|---|
Molecular Formula |
C15H27N5O5 |
Molecular Weight |
357.41 g/mol |
IUPAC Name |
(3S)-3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9?,10-,11?/m0/s1 |
InChI Key |
LTLYEAJONXGNFG-YVNMAJEFSA-N |
SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |
Isomeric SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)[C@@H]1C(O1)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |
Appearance |
Solid powder |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E 64 E-64 L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of E-64
For Researchers, Scientists, and Drug Development Professionals
Abstract
E-64, a natural product isolated from Aspergillus japonicus, is a potent and irreversible inhibitor of a broad spectrum of cysteine proteases. Its high selectivity and low toxicity have established it as a critical tool in protease research and a potential scaffold for therapeutic development. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailed kinetic data, experimental protocols for its characterization, and an exploration of its impact on cellular signaling pathways, including apoptosis and oxidative stress.
Core Mechanism of Action: Covalent Inhibition
This compound's inhibitory activity is rooted in its unique chemical structure, featuring an L-trans-epoxysuccinyl group attached to a modified dipeptide (L-leucylamido-(4-guanidino)butane). The core of its mechanism lies in the irreversible covalent modification of the target enzyme's active site.
The catalytic mechanism of cysteine proteases involves a nucleophilic cysteine residue within a catalytic dyad or triad. This compound acts as a suicide inhibitor. The process unfolds as follows:
-
Initial Binding: this compound first binds non-covalently to the active site of the cysteine protease.
-
Nucleophilic Attack: The highly reactive thiol group (-SH) of the active site cysteine residue performs a nucleophilic attack on one of the carbon atoms of the epoxide ring of this compound.
-
Covalent Bond Formation: This attack results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.
-
Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive.
This irreversible binding is highly specific to cysteine proteases, as this compound does not significantly inhibit other classes of proteases, such as serine or aspartic proteases.
Quantitative Inhibition Data
The potency of this compound is quantified by its inhibition constants (Ki) and second-order rate constants (kinact/Ki), which reflect the initial binding affinity and the rate of covalent modification, respectively. Below is a summary of reported inhibitory constants for this compound against various cysteine proteases.
| Enzyme | Organism/Tissue | IC50 (nM) | kinact/Ki (M-1s-1) |
| Papain | Carica papaya | 9[1] | - |
| Cathepsin B | Human | - | - |
| Cathepsin K | Human | 1.4[2] | - |
| Cathepsin L | Human | 2.5[2] | - |
| Cathepsin S | Human | 4.1[2] | - |
| Calpain | - | - | - |
Note: A comprehensive table of both Ki and kinact values is challenging to compile from existing literature as different studies report varying parameters. The IC50 values are indicative of potency but are assay-dependent.
Experimental Protocols
Determination of Irreversible Inhibition Kinetics (kinact and Ki)
The determination of the kinetic parameters for an irreversible inhibitor like this compound typically involves a two-step process: measuring the observed rate of inactivation (kobs) at various inhibitor concentrations, followed by a secondary plot to determine kinact and Ki.
Materials:
-
Purified cysteine protease of interest
-
This compound (stock solution in a suitable solvent, e.g., DMSO or water)
-
Fluorogenic or chromogenic substrate for the target protease
-
Assay buffer (e.g., sodium phosphate or Tris-HCl at optimal pH for the enzyme)
-
Microplate reader (fluorescence or absorbance)
-
96-well black, flat-bottom plates (for fluorescent assays) or clear plates (for colorimetric assays)
Procedure:
-
Enzyme and Substrate Optimization:
-
Determine the optimal concentration of the enzyme that yields a linear reaction rate over a defined time period.
-
Determine the Km of the substrate for the enzyme to decide on a suitable substrate concentration for the inhibition assay (typically at or below Km).
-
-
Determination of kobs:
-
Prepare a series of dilutions of this compound in assay buffer. It is crucial to have a range of concentrations that result in a measurable decrease in enzyme activity over time.
-
In a 96-well plate, add the assay buffer and the this compound dilutions.
-
Initiate the reaction by adding the enzyme to each well.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), add the substrate to initiate the enzymatic reaction.
-
Immediately measure the initial reaction velocity (rate of product formation) using the microplate reader.
-
For each this compound concentration, plot the natural logarithm of the remaining enzyme activity (or reaction rate) against the pre-incubation time.
-
The negative of the slope of this plot gives the observed inactivation rate constant (kobs) for that inhibitor concentration.
-
-
Determination of kinact and Ki:
-
Plot the calculated kobs values against the corresponding this compound concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors using non-linear regression analysis: kobs = kinact * [I] / (Ki + [I]) Where:
-
kinact is the maximal rate of inactivation.
-
Ki is the inhibitor concentration that gives half-maximal inactivation.
-
[I] is the inhibitor concentration.
-
-
The second-order rate constant (kinact/Ki), which represents the efficiency of the inhibitor, can be calculated from the fitted parameters.
-
Impact on Cellular Signaling Pathways
Beyond its direct enzymatic inhibition, this compound has been shown to modulate critical cellular signaling pathways, primarily through its impact on lysosomal and cytosolic cysteine proteases. The two most prominent downstream effects are the induction of oxidative stress and apoptosis.
Induction of Oxidative Stress
Inhibition of certain cysteine proteases by this compound can disrupt cellular homeostasis, leading to an increase in reactive oxygen species (ROS). This is often a consequence of mitochondrial dysfunction. The proposed mechanism involves:
-
Disruption of Autophagy: Cysteine proteases like cathepsins are essential for lysosomal degradation and autophagy. Inhibition of these proteases can lead to the accumulation of damaged mitochondria.
-
Mitochondrial Dysfunction: Damaged mitochondria are a primary source of ROS. The electron transport chain can become uncoupled, leading to the leakage of electrons and the formation of superoxide anions.
-
Depletion of Antioxidants: The resulting oxidative stress can deplete cellular antioxidant stores, such as reduced glutathione (GSH), further exacerbating the damage.
Induction of Apoptosis
The cellular stress induced by this compound can ultimately trigger programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and potentially extrinsic pathways.
-
Mitochondrial Pathway (Intrinsic): The accumulation of ROS and mitochondrial damage can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
-
Role of Calpains: Calpains, another class of cysteine proteases inhibited by this compound, are also involved in apoptosis. Their inhibition can have complex, context-dependent effects on cell death pathways.
Conclusion
This compound is a powerful and specific tool for the study of cysteine proteases. Its mechanism of irreversible covalent inhibition is well-characterized and provides a basis for its utility in both basic research and as a starting point for drug design. The downstream effects of this compound on cellular signaling, particularly the induction of oxidative stress and apoptosis, highlight the critical roles of cysteine proteases in maintaining cellular homeostasis. A thorough understanding of its kinetic properties and cellular effects is essential for its effective application in scientific and therapeutic contexts.
References
E-64 Protease Inhibitor: A Comprehensive Technical Guide on its Discovery, History, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the E-64 protease inhibitor, a cornerstone tool in the study of cysteine proteases. From its discovery in a fungal culture to its widespread application in biochemistry and cell biology, this document details the history, mechanism of action, and practical applications of this compound. The guide includes a comprehensive compilation of its inhibitory constants against various proteases, detailed experimental protocols for its use, and visualizations of key signaling pathways affected by its activity. This resource is intended to serve as a valuable reference for researchers and professionals in the fields of enzymology, drug discovery, and molecular biology.
Discovery and History
The story of this compound begins in 1978, with the work of Kazunori Hanada and his colleagues at Taisho Pharmaceutical Co., Ltd. in Japan. In their search for novel protease inhibitors from microbial sources, they isolated a potent inhibitor of thiol proteases from a solid culture of Aspergillus japonicus TPR-64, a fungus freshly isolated from a soil sample.[1][2] They named this new compound this compound.[1][2]
Initial characterization revealed this compound to be a neutral compound with the empirical formula C15H27N5O5 and a molecular weight of 357.[1][2] It was found to be a highly specific and potent irreversible inhibitor of cysteine proteases such as papain and cathepsin B, combining with them in an equimolecular and irreversible manner.[1][2] Notably, this compound showed no inhibitory activity against serine proteases (with the exception of trypsin), aspartic proteases, or metalloproteases, highlighting its specificity for cysteine proteases.[3][4] This specificity, combined with its low toxicity, immediately suggested its potential as a valuable tool for studying the physiological roles of cysteine proteases.[3]
Mechanism of Action
This compound is a member of the epoxysuccinyl peptide family of inhibitors. Its inhibitory activity is attributed to the presence of a trans-epoxysuccinyl group in its structure. The mechanism of irreversible inhibition involves the formation of a stable thioether bond between the C2 or C3 atom of the epoxide ring of this compound and the thiol group of the active site cysteine residue of the target protease. This covalent modification permanently inactivates the enzyme.[3]
The specificity of this compound for cysteine proteases is a result of its peptide-like structure, which allows it to bind to the active site cleft of the enzyme in a substrate-like manner. The leucyl-agmatine portion of the molecule interacts with the S2 and S3 subsites of the protease, positioning the epoxide ring for nucleophilic attack by the active site cysteine.
Quantitative Inhibition Data
The efficacy of this compound as a cysteine protease inhibitor is demonstrated by its low inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following table summarizes the inhibitory activity of this compound against a range of common cysteine proteases.
| Protease | Organism/Tissue Source | Ki | IC50 |
| Papain | Carica papaya | 9 nM[4] | |
| Cathepsin B | Human | ||
| Cathepsin H | Human | ||
| Cathepsin K | Human | 1.4 nM | |
| Cathepsin L | Human | 2.5 nM | |
| Cathepsin S | Human | 4.1 nM | |
| Calpain-1 (µ-calpain) | |||
| Calpain-2 (m-calpain) | |||
| Ficin | Ficus species | ||
| Bromelain | Ananas comosus |
Note: This table is a compilation of data from various sources and experimental conditions may vary. Researchers should consult the primary literature for specific experimental details.
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound protease inhibitor.
General Fluorometric Cysteine Protease Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound against a cysteine protease using a fluorogenic substrate.
Materials:
-
Purified cysteine protease
-
This compound stock solution (e.g., 1 mM in DMSO or water)
-
Fluorogenic cysteine protease substrate (e.g., Z-Phe-Arg-AMC, Z-Arg-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 10 mM DTT and 1 mM EDTA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified cysteine protease to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in assay buffer. The final concentrations should bracket the expected IC50 value.
-
Incubation: In the wells of the 96-well microplate, add the diluted enzyme solution. Then, add the various concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor (assay buffer only). Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
-
Substrate Addition: Following the incubation period, add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or below the Km value for the enzyme.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 365/450 nm for AMC).
-
Data Analysis: Determine the initial reaction velocities (slopes of the fluorescence versus time curves) for each inhibitor concentration. Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Active Site Titration of Cysteine Proteases with this compound
This protocol is used to determine the concentration of active cysteine protease in a sample.
Materials:
-
Cysteine protease sample of unknown active concentration
-
Standardized this compound solution of known concentration
-
Fluorogenic cysteine protease substrate
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a fixed dilution of the cysteine protease sample in assay buffer.
-
Inhibitor Titration: Prepare a series of dilutions of the standardized this compound solution in assay buffer.
-
Incubation: In the wells of the microplate, mix the diluted enzyme with the different concentrations of this compound. Include a control well with no this compound. Incubate for a time sufficient to ensure complete reaction between the active enzyme and the inhibitor (e.g., 30 minutes).
-
Substrate Addition and Measurement: Add the fluorogenic substrate to all wells and measure the residual enzyme activity as described in the general inhibition assay protocol.
-
Data Analysis: Plot the residual enzyme activity (reaction velocity) against the molar concentration of this compound. The data should yield a straight line that intersects the x-axis. The x-intercept represents the molar concentration of active enzyme in the assay well.[5][6]
Determination of the Inhibition Constant (Ki) for an Irreversible Inhibitor
For an irreversible inhibitor like this compound, the inhibition constant, Ki, is determined by measuring the rate of inactivation (kobs) at different inhibitor concentrations.
Materials:
-
Purified cysteine protease
-
This compound stock solution
-
Fluorogenic substrate
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme-Inhibitor Incubation: In a series of tubes, pre-incubate the enzyme at a fixed concentration with various concentrations of this compound in assay buffer.
-
Time-Course Sampling: At different time points during the incubation, withdraw an aliquot from each tube and dilute it into a solution containing the fluorogenic substrate to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inhibition during the assay.
-
Activity Measurement: Measure the initial rate of substrate hydrolysis for each time point and each inhibitor concentration.
-
Data Analysis: For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is equal to -kobs (the pseudo-first-order rate constant of inactivation).
-
Ki Determination: Plot the calculated kobs values against the corresponding this compound concentrations. For a simple irreversible inhibition mechanism, this plot should be a straight line. The slope of this line is the second-order rate constant (k_inact / K_i). The y-intercept gives k_inact. The Ki can then be calculated.
Signaling Pathways and Experimental Workflows
This compound is a powerful tool for dissecting the roles of cysteine proteases in various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways where this compound-sensitive proteases are involved.
Calpain-Mediated Apoptotic Pathway
Calpains, a family of calcium-dependent cysteine proteases, play a significant role in apoptosis. Their activation can lead to the cleavage of various cellular substrates, contributing to the apoptotic cascade.
Caption: Calpain-mediated apoptosis pathway and the inhibitory effect of this compound.
Cathepsin B-Mediated Apoptotic Pathway
Lysosomal cathepsins, particularly cathepsin B, can be released into the cytosol under cellular stress and trigger apoptosis through the mitochondrial pathway.
Caption: Cathepsin B-mediated apoptosis pathway and the inhibitory effect of this compound.
Experimental Workflow for Studying Protease Inhibition
The following diagram illustrates a typical experimental workflow for investigating the inhibitory effect of a compound like this compound on a specific cysteine protease.
Caption: A generalized workflow for assessing protease inhibition by this compound.
Conclusion
Since its discovery over four decades ago, this compound has remained an indispensable tool for researchers studying the multifaceted roles of cysteine proteases in health and disease. Its high potency, specificity, and irreversible mechanism of action make it an ideal probe for elucidating the functions of these enzymes in complex biological systems. This technical guide has provided a comprehensive overview of the history, mechanism, and practical application of this compound, with the aim of facilitating its effective use in the laboratory. As our understanding of the intricate network of proteases and their inhibitors continues to expand, the utility of well-characterized tools like this compound will undoubtedly continue to be of paramount importance in advancing the frontiers of biomedical research.
References
E-64: An In-depth Technical Guide for Studying Protein Degradation
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
E-64, [L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane], is a potent, irreversible, and highly selective natural inhibitor of cysteine proteases. First isolated from the fungus Aspergillus japonicus in 1978, this compound has become an indispensable tool in cell biology, biochemistry, and pharmacology for elucidating the roles of cysteine proteases in various physiological and pathological processes. Its high specificity for cysteine proteases, with little to no effect on other protease classes such as serine, aspartic, and metalloproteases, makes it an ideal probe for studying pathways where these enzymes are key players.
This technical guide provides a comprehensive overview of this compound, focusing on its application as a tool for studying protein degradation, particularly through the lysosomal and autophagic pathways. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively utilize this compound in their experimental workflows.
Mechanism of Action and Chemical Properties
This compound's inhibitory activity stems from its unique chemical structure, which features a trans-epoxysuccinyl group. This group is the "warhead" that covalently modifies the active site cysteine residue of target proteases.
Mechanism of Irreversible Inhibition:
The inhibition mechanism involves a nucleophilic attack by the thiolate anion of the active site cysteine on one of the electrophilic carbons of the epoxide ring. This results in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme.[1] The leucylamido(4-guanidino)butane moiety of this compound contributes to its binding affinity and specificity by interacting with the substrate-binding pockets of the target proteases.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₅H₂₇N₅O₅ |
| Molecular Weight | 357.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (up to 20 mM) and DMSO.[2] |
| Stability | Stable when stored at -20°C. Aqueous solutions should be prepared fresh. |
| CAS Number | 66701-25-5 |
Data Presentation: Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against a wide range of cysteine proteases, particularly those of the papain family (Clan CA). The following table summarizes the inhibitory constants (IC₅₀, Kᵢ, and second-order rate constants) of this compound for several key cysteine proteases. This data is crucial for designing experiments and interpreting results.
| Target Protease | Organism/Source | IC₅₀ (nM) | Kᵢ (µM) | k₂/Kᵢ (M⁻¹s⁻¹) |
| Cathepsin B | Human | - | 5.09 | - |
| Cathepsin K | Human | 1.4[2][3][4] | - | - |
| Cathepsin L | Human | 2.5[2][3][4] | - | - |
| Cathepsin S | Human | 4.1[2][3][4] | - | - |
| Papain | Carica papaya | 9[5][6] | - | - |
| Calpain 1 | Rabbit | - | - | 1.4 x 10⁵ |
| Calpain 2 | Rabbit | - | - | 1.1 x 10⁵ |
Note: IC₅₀ values can vary depending on the assay conditions (e.g., substrate concentration, pH, and temperature). The provided data is for comparative purposes.
Signaling Pathways and Experimental Workflows
This compound is a powerful tool for dissecting the intricate pathways of protein degradation, primarily the autophagy-lysosome pathway. By inhibiting the final degradative steps within the lysosome, this compound allows for the accumulation of autophagic vesicles and their cargo, providing a snapshot of the autophagic flux.
The Autophagy-Lysosome Pathway
Autophagy is a highly conserved cellular process responsible for the degradation of long-lived proteins, protein aggregates, and damaged organelles. The process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed material is degraded by lysosomal hydrolases, including a variety of cysteine cathepsins.
Experimental Workflow for Studying Autophagic Flux
A common application of this compound is in the assessment of autophagic flux. By blocking the degradation of autolysosomal content, this compound, often used in combination with other lysosomal inhibitors like pepstatin A or bafilomycin A1, leads to the accumulation of autophagic markers such as LC3-II and p62. An increase in these markers in the presence of the inhibitor compared to its absence is indicative of an active autophagic flux.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study protein degradation.
In Vitro Cathepsin B Activity Assay for Determining this compound Inhibition
This protocol is adapted for determining the inhibitory kinetics of this compound on Cathepsin B.
Materials:
-
Purified human liver Cathepsin B (or other target cysteine protease)
-
This compound
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.0
-
Substrate: Z-Arg-Arg-AMC (or other appropriate fluorogenic substrate)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of Cathepsin B in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a stock solution of this compound in water or DMSO. Create a series of dilutions in Assay Buffer to test a range of final concentrations (e.g., 0-100 nM).
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
Add 20 µL of the Cathepsin B working solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation: Add 20 µL of the substrate solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Plot the percentage of inhibition versus the this compound concentration to determine the IC₅₀ value.
-
For determining the mechanism of inhibition and the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots. For irreversible inhibitors, a Kitz-Wilson plot can be used to determine the kinetic parameters.
-
Western Blot Analysis of Autophagic Markers (LC3 and p62)
This protocol describes the detection of LC3-I to LC3-II conversion and p62 accumulation in cells treated with this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound (10 µM final concentration) and Pepstatin A (10 µg/mL final concentration)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-LC3B (1:1000 dilution)
-
Mouse anti-p62/SQSTM1 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired autophagy inducer (e.g., starvation by incubating in Earle's Balanced Salt Solution - EBSS) in the presence or absence of this compound (10 µM) and Pepstatin A (10 µg/mL) for 2-4 hours. Include an untreated control group.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel for LC3 detection (to resolve LC3-I and LC3-II) and a 10% gel for p62 and β-actin.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II and p62 levels to the β-actin loading control. An accumulation of LC3-II and p62 in the presence of this compound compared to the inducer alone indicates a functional autophagic flux.[7]
Immunofluorescence Staining of LC3 Puncta
This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta) in cells treated with this compound.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound (10 µM) and Pepstatin A (10 µg/mL)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Rabbit anti-LC3B (1:400 dilution)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (1:1000 dilution)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and treat as described in the western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with Blocking Buffer for 30 minutes at room temperature.
-
Incubate the cells with the primary anti-LC3B antibody in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta in the this compound treated cells compared to the inducer-only treated cells indicates an active autophagic flux.
Conclusion
This compound is a powerful and specific tool for researchers studying protein degradation. Its irreversible inhibition of cysteine proteases, particularly the lysosomal cathepsins, allows for the detailed investigation of the autophagy-lysosome pathway. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex cellular processes of protein turnover in both health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting these pathways in a variety of human disorders.
References
- 1. ejh.it [ejh.it]
- 2. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Evolutionarily Conserved Interaction Between LC3 and p62 Selectively Mediates Autophagy-Dependent Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
The Role of E-64 in Autophagy Research: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the application of E-64 and its derivatives in the study of autophagy.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. A key aspect of studying autophagy is the measurement of autophagic flux, which represents the entire process from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. This compound, along with its derivatives, has emerged as an indispensable tool for researchers to probe and quantify this dynamic process. This guide provides a comprehensive overview of the role of this compound in autophagy research, including its mechanism of action, detailed experimental protocols, and quantitative data analysis.
Mechanism of Action of this compound
This compound is a potent and irreversible inhibitor of cysteine proteases.[1][2][3] Its primary targets in the context of autophagy are the lysosomal cysteine proteases, such as cathepsin B, K, and L.[4] These enzymes are crucial for the degradation of the cargo delivered to the lysosome by the autophagosome. The cell-permeable derivative of this compound, E-64d, is commonly used in cell culture experiments to effectively block this final degradation step.
By inhibiting these proteases, this compound and E-64d cause an accumulation of autolysosomes, the hybrid organelles formed by the fusion of autophagosomes and lysosomes.[4] This blockage of degradation allows for the measurement of the rate at which autophagosomes are formed and delivered to the lysosome, providing a quantitative measure of autophagic flux.[5] The accumulation of key autophagic marker proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1), can then be quantified to assess changes in autophagic activity.[4][6]
References
- 1. agscientific.com [agscientific.com]
- 2. This compound | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
E-64 Specificity for Cathepsins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of E-64, a potent and irreversible inhibitor of cysteine proteases, with a particular focus on the cathepsin family of enzymes. This document delves into the quantitative aspects of this compound's inhibitory action, details the experimental protocols for its characterization, and illustrates its mechanism of action and experimental workflows through detailed diagrams.
Introduction to this compound and Cathepsins
This compound, L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product first isolated from the fungus Aspergillus japonicus.[1] It is a highly selective and irreversible inhibitor of cysteine proteases.[2] this compound's mechanism of action involves the covalent modification of the active site cysteine residue, forming a stable thioether bond.[1][2] This targeted action makes it an invaluable tool in the study of cysteine protease function and a potential template for therapeutic drug design.[1]
Cathepsins are a diverse family of proteases, primarily located in lysosomes, that play crucial roles in protein degradation and turnover.[3][4] They are classified into cysteine, serine, and aspartic proteases based on their catalytic mechanism.[3] The cysteine cathepsins, including cathepsins B, C, F, H, K, L, O, S, V, W, and X, are involved in a wide array of physiological processes such as immune responses, bone remodeling, and hormone processing.[3][5] Dysregulation of cathepsin activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[6]
Quantitative Analysis of this compound Specificity
The inhibitory potency of this compound against various cathepsins is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available quantitative data for the inhibition of several human cathepsins by this compound.
| Cathepsin | IC50 (nM) | Notes |
| Cathepsin K | 1.4 | Potent inhibition, relevant in bone resorption studies.[2][7] |
| Cathepsin L | 2.5 | Strong inhibition, often used as a positive control.[2][7] |
| Cathepsin S | 4.1 | Effective inhibition, implicated in immune responses.[2][7] |
| Cathepsin B | 6,000 | Weaker inhibition compared to other cysteine cathepsins.[8][9] |
| Cathepsin H | - | Inhibited by this compound, but specific IC50 values are less common.[7][10] |
Note: IC50 values can vary depending on the experimental conditions, including substrate concentration, enzyme source, and buffer composition. The data presented here is for comparative purposes.
Mechanism of Irreversible Inhibition
This compound functions as a mechanism-based inhibitor. Its epoxide ring is the key reactive group that forms a covalent bond with the nucleophilic thiol group of the active site cysteine residue in the target protease.
Caption: Mechanism of this compound covalent inhibition of cysteine proteases.
The reaction proceeds via a nucleophilic attack by the deprotonated thiol of the active site cysteine on one of the epoxide carbons of this compound. This leads to the opening of the epoxide ring and the formation of a stable thioether linkage, rendering the enzyme irreversibly inactive.[1]
Experimental Protocols
Determining the inhibitory potency of this compound against a specific cathepsin requires a well-defined experimental protocol. The following is a generalized methodology for determining the IC50 value of this compound.
Materials and Reagents
-
Recombinant human cathepsin (e.g., Cathepsin S)
-
This compound inhibitor
-
Fluorogenic cathepsin substrate (e.g., Z-VVR-AMC for Cathepsin S)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow
The following diagram outlines the key steps in a typical IC50 determination experiment.
Caption: Experimental workflow for determining the IC50 of this compound.
Detailed Procedure
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations.
-
Enzyme Preparation: Dilute the stock solution of the target cathepsin in the assay buffer to the final working concentration.
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the wells of a 96-well black microplate.
-
Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add the diluted cathepsin solution to all wells except the negative control.
-
-
Inhibitor Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time (kinetic assay) or at a fixed time point (endpoint assay).
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (e.g., a four-parameter logistic model).[9][11]
-
Conclusion
This compound is a potent, irreversible, and broad-spectrum inhibitor of cysteine cathepsins, exhibiting nanomolar efficacy against several key members of this family. Its well-characterized mechanism of action and high specificity make it an indispensable tool for researchers investigating the physiological and pathological roles of cathepsins. The detailed experimental protocols provided in this guide offer a framework for the accurate determination of its inhibitory potency, facilitating further research and potential therapeutic applications targeting cysteine protease activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin - Wikipedia [en.wikipedia.org]
- 5. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]
- 6. The Cathepsin Family in Disease: From Molecular Mechanisms to Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 8. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 of this compound for cathepsin B activity. [plos.figshare.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
The Cysteine Protease Inhibitor E-64 and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-64, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product first isolated from the fungus Aspergillus japonicus in 1978.[1] It is a potent, irreversible, and highly selective inhibitor of cysteine proteases.[2] Its mechanism of action involves the formation of a stable thioether bond between the epoxide ring of this compound and the thiol group of the active site cysteine residue of the protease.[1] This covalent modification renders the enzyme inactive. The specificity of this compound towards cysteine proteases, with little to no effect on other protease classes such as serine proteases, makes it an invaluable tool in biochemical research and a promising scaffold for the development of therapeutic agents targeting diseases where cysteine protease activity is dysregulated.[2]
This guide provides an in-depth overview of this compound and its key derivatives, focusing on their basic properties, inhibitory activities, and the cellular pathways they modulate.
Core Properties and Derivatives
This compound and its derivatives are characterized by the presence of a trans-epoxysuccinyl group, which serves as the reactive "warhead" for covalent inhibition. The peptide portion of the molecule contributes to its binding affinity and selectivity for different cysteine proteases. Key derivatives of this compound include E-64c (loxistatin acid), E-64d (estatins), and CA074. These analogues have been developed to improve properties such as cell permeability and specificity for particular cysteine proteases, like the cathepsins. For instance, CA074 is a highly specific inhibitor of cathepsin B.[3]
Quantitative Inhibitory Activity
The potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the equilibrium constant for the inhibitor-enzyme binding, respectively. For irreversible inhibitors like this compound, the second-order rate constant (k_inact/Ki) is often used to describe the efficiency of inactivation.
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) | Notes |
| This compound | Cathepsin K | 1.4[4] | - | Potent inhibitor. |
| Cathepsin L | 2.5[4] | - | High affinity. | |
| Cathepsin S | 4.1[4] | - | Strong inhibition. | |
| Cathepsin B | - | - | Also a target.[1][2] | |
| Papain | 9[2] | - | A model cysteine protease. | |
| Calpain | - | - | Inhibited by this compound.[1][2] | |
| CA074 | Cathepsin B | - | - | Highly specific inhibitor.[3] |
Experimental Protocols
Determination of Inhibitory Constants (IC50/Ki) for this compound Derivatives
The following is a generalized protocol for determining the inhibitory potency of this compound and its derivatives against a target cysteine protease.
Materials:
-
Purified target cysteine protease (e.g., Cathepsin B)
-
Fluorogenic substrate for the target protease (e.g., Z-FR-AMC for Cathepsin B)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
This compound or its derivative of interest, dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the cysteine protease in the assay buffer to ensure the active site cysteine is in its reduced, active state.
-
Inhibitor Pre-incubation: In the wells of the microplate, add varying concentrations of the this compound derivative to the activated enzyme solution. Include a control with no inhibitor. Allow this pre-incubation to proceed for a defined period to allow for the time-dependent irreversible inhibition to occur.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The rate of substrate cleavage is proportional to the remaining active enzyme concentration.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
For irreversible inhibitors, determination of Ki and k_inact requires more complex kinetic analysis, often involving progress curve analysis at multiple inhibitor and substrate concentrations.
-
Signaling Pathways Modulated by this compound and its Derivatives
Inhibition of cysteine proteases by this compound and its derivatives can have profound effects on various cellular signaling pathways, primarily due to the diverse roles of these proteases in protein degradation, processing, and signaling cascades.
Apoptosis
Cysteine proteases, particularly caspases and certain cathepsins, are key executioners of apoptosis (programmed cell death). However, the inhibition of lysosomal cathepsins by this compound can also induce apoptosis in some cell types, such as in filarial parasites, through mechanisms involving oxidative stress.
Caption: this compound-mediated inhibition of cathepsins and induction of oxidative stress leading to apoptosis.
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of cysteine proteases can lead to the stabilization of MKP-1, a phosphatase that dephosphorylates and inactivates ERK. This results in the downregulation of the ERK pathway.
Caption: Inhibition of the ERK signaling pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the immune and inflammatory responses. The activation of NF-κB involves the degradation of its inhibitor, IκB. Cysteine proteases can be involved in this degradation process. By inhibiting these proteases, this compound can potentially modulate NF-κB activity.
Caption: Potential modulation of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, survival, and metabolism. Some cysteine proteases may be involved in the regulation of components of this pathway. Inhibition by this compound could therefore indirectly affect PI3K/Akt signaling.
Caption: Postulated influence of this compound on the PI3K/Akt signaling pathway.
Conclusion
This compound and its derivatives represent a powerful class of chemical probes for studying the function of cysteine proteases and serve as a foundational platform for the design of novel therapeutics. Their high potency and selectivity, coupled with an irreversible mechanism of action, make them particularly valuable. Understanding their specific inhibitory profiles and their impact on cellular signaling pathways is crucial for their effective application in research and drug development. The data and protocols presented in this guide offer a comprehensive resource for professionals working with these important compounds.
References
E-64: A Technical Guide to its Biological Function in Cellular Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: E-64, a natural product isolated from the fungus Aspergillus japonicus, is a potent, irreversible, and highly selective inhibitor of cysteine proteases.[1][2] Its unique mechanism of action, which involves forming a covalent thioether bond with the active site cysteine of target enzymes, makes it an invaluable tool for studying cellular processes regulated by these proteases.[1][2] this compound and its derivatives do not inhibit serine proteases (with the exception of trypsin), aspartic proteases, or metalloproteinases.[3][4][5] This guide provides an in-depth overview of this compound's mechanism, its role in key cellular pathways such as autophagy and apoptosis, quantitative inhibition data, and detailed experimental protocols for its application in a research setting.
Introduction
This compound, chemically known as L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is an epoxide that was first identified in 1978.[2] It targets a broad range of cysteine proteases, including the papain family (e.g., papain, bromelain) and the mammalian cathepsins (B, H, L, K, S) and calpains.[1][3][5][6] Due to its high specificity, cell permeability, and low toxicity, this compound is widely used for both in vitro and in vivo studies to elucidate the roles of cysteine proteases in various physiological and pathological conditions.[1]
Mechanism of Action
This compound functions as an irreversible suicide inhibitor. The core of its inhibitory action lies in its trans-epoxysuccinyl group.[2] The catalytic cysteine residue in the active site of a target protease performs a nucleophilic attack on one of the epoxide carbons. This attack opens the epoxide ring and results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, thereby permanently inactivating it.[2][7] Crystal structure analyses have revealed that this compound binds to the S subsites of the protease's active site.[2][8]
References
- 1. agscientific.com [agscientific.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. E 64 | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. MEROPS - the Peptidase Database [ebi.ac.uk]
- 8. Structural basis of inhibition of cysteine proteases by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation and Use of E-64 Stock Solution in Cell Culture
Introduction
E-64, with the full chemical name L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural, potent, and irreversible inhibitor of cysteine proteases.[1][2] Originally isolated from the fungus Aspergillus japonicus, it is now synthetically prepared for research use.[3] this compound is highly specific for cysteine proteases and does not significantly affect other protease classes like serine proteases (with the exception of trypsin), aspartic proteases, or metalloproteinases.[3][4] Its utility in cell culture is widespread due to its high specificity, cell permeability, and low toxicity.[5]
Mechanism of Action
This compound functions by covalently modifying the active site cysteine residue of its target proteases. The inhibitor's trans-epoxysuccinyl group forms a stable thioether bond with the thiol group (-SH) of the cysteine, leading to irreversible inactivation of the enzyme.[5] This targeted action makes it an invaluable tool for studying cellular processes mediated by cysteine proteases, such as protein degradation, autophagy, and apoptosis.[4]
Applications in Cell Culture
-
Autophagy Research: this compound and its derivatives are commonly used to block the final step of autophagy, which involves the degradation of autophagosomes by lysosomal proteases (e.g., cathepsins). This leads to the accumulation of autophagosomes, allowing for the study of autophagic flux.
-
Cancer Biology: Researchers use this compound to investigate the role of cysteine proteases, like cathepsins, in cancer cell invasion and metastasis.[4]
-
Proteasome Inhibition Studies: Used in conjunction with proteasome inhibitors to distinguish between lysosomal and proteasomal degradation pathways.
-
Parasitology: this compound has shown antiparasitic activity against various organisms by inhibiting essential cysteine proteases.[4]
Quantitative Data Summary
The chemical and physical properties of this compound are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₁₅H₂₇N₅O₅ | [1] |
| Molecular Weight | 357.41 g/mol | [1][6] |
| Purity | ≥95% - >99% (Varies by supplier) | [1] |
| CAS Number | 66701-25-5 | |
Table 2: Solubility and Recommended Concentrations
| Parameter | Details | References |
|---|---|---|
| Solubility in Water | Up to 20-50 mM. Heating may be required. | [1] |
| Solubility in DMSO | Up to ~200 mM. Use fresh, dry DMSO. | |
| Recommended Stock Concentration | 1 mM (in Water) or 10 mM (in DMSO) | [5][7] |
| Typical Working Concentration | 1 - 10 µM | |
Experimental Protocols
Protocol 1: Preparation of 1 mM this compound Stock Solution in Water
This protocol is suitable for experiments where DMSO may interfere with cellular functions.
Materials:
-
This compound powder (MW: 357.41)
-
Sterile, nuclease-free water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Mass: To prepare a 1 mM solution, you need 0.35741 mg of this compound per 1 mL of solvent. For a common volume of 10 mL, weigh out 3.57 mg of this compound.
-
Dissolution: Aseptically add the weighed this compound powder to a sterile conical tube. Add the desired volume (e.g., 10 mL) of sterile water.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[5]
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Aqueous solutions are stable for several months when stored properly.[7]
Protocol 2: Preparation of 10 mM this compound Stock Solution in DMSO
This is a more concentrated stock, useful for minimizing the final solvent concentration in the cell culture medium.
Materials:
-
This compound powder (MW: 357.41)
-
Anhydrous/dry, sterile-filtered DMSO
-
Sterile conical tube
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Mass: To prepare a 10 mM solution, you need 3.5741 mg of this compound per 1 mL of DMSO. For a 1 mL volume, weigh out 3.57 mg of this compound.
-
Dissolution: Aseptically add the weighed this compound powder to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex thoroughly until the this compound is fully dissolved.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to six months.[8] Always use fresh DMSO, as absorbed moisture can reduce solubility.[4]
Protocol 3: Dilution to Working Concentration
Procedure:
-
Thaw a single aliquot of the this compound stock solution on ice.
-
Determine the final volume of your cell culture medium.
-
Calculate the volume of stock solution needed. For example, to achieve a 10 µM final concentration in 10 mL of medium from a 10 mM stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) * V₁ = (10 µM) * (10 mL)
-
V₁ = 100 µL / 1000 = 0.01 mL = 10 µL
-
-
Add the calculated volume (10 µL) of the stock solution directly to the pre-warmed cell culture medium.
-
Mix gently by swirling the plate or flask before treating the cells.
-
Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line, typically below 0.1%.
Visualized Workflow and Signaling Pathway
References
- 1. This compound, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. agscientific.com [agscientific.com]
- 6. selleckchem.com [selleckchem.com]
- 7. zellbio.eu [zellbio.eu]
- 8. medchemexpress.com [medchemexpress.com]
Optimal In Vitro Working Concentrations of E-64: Application Notes and Protocols for Cysteine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing E-64, a potent and irreversible inhibitor of cysteine proteases, in a variety of in vitro applications. This document outlines the mechanism of action, optimal working concentrations, and detailed protocols for enzymatic and cell-based assays.
Introduction to this compound
This compound, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product originally isolated from the fungus Aspergillus japonicus. It is a highly selective and irreversible inhibitor of many cysteine proteases. Its mechanism of action involves the covalent modification of the active site cysteine residue within the target protease, forming a stable thioether bond. This specificity makes this compound an invaluable tool for studying the roles of cysteine proteases in various biological processes, including protein degradation, antigen presentation, and apoptosis. This compound is known to inhibit a range of cysteine proteases, including papain, cathepsins (B, H, K, L, and S), and calpains.[1] It is important to note that this compound does not inhibit serine proteases, with the exception of trypsin to some extent.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values against various proteases and in cell-based assays.
Table 1: IC50 Values of this compound for Purified Cysteine Proteases
| Target Protease | IC50 Value | Source |
| Papain | 9 nM | [1][2][3] |
| Cathepsin B | 6 µM (in S. cervi) | [3] |
| Cathepsin K | 1.4 nM | [1] |
| Cathepsin L | 2.5 nM | [1] |
| Cathepsin S | 4.1 nM | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line / System | Assay | Effective Concentration | Effect | Source |
| H-59 and M-27 cells | Cell Invasion Assay | 10 µg/mL | 97% inhibition of H-59 invasion | [4] |
| S. cervi parasites | Motility and Viability Assay | EC50 = 16 µM | Decrease in motility and viability | [3] |
| HEK293 Cells | Autophagy Flux Assay | Not specified, but used to block lysosomal degradation | Modest increase in basal autophagic activity | [5] |
| HeLa Cells | Autophagy Flux Assay | Not specified, but used to block lysosomal degradation | Impaired autophagic flux | [6] |
| Primary Neurons | General Use | 10 µM | Not specified | |
| Ovarian Cancer Cells | Cell Invasion Assay | Not specified | Blocks invasion | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is soluble in water and DMSO.
-
Aqueous Stock (1 mM): Dissolve 3.57 mg of this compound (MW: 357.41 g/mol ) in 10 mL of sterile, purified water. Gentle heating may be required for complete dissolution. Aqueous stocks are best prepared fresh, as they are not recommended for storage for more than one day.
-
DMSO Stock (10 mM): Dissolve 3.57 mg of this compound in 1 mL of dry DMSO. This stock solution can be stored at -20°C for several months. For biological experiments, dilute the DMSO stock into aqueous buffers to ensure the final DMSO concentration is minimal, as organic solvents can have physiological effects.
Protocol for Determining the IC50 of this compound against a Cysteine Protease (Fluorometric Assay)
This protocol provides a general framework for determining the IC50 value of this compound against a specific cysteine protease, such as cathepsin L, using a fluorogenic substrate.
Materials:
-
Purified cysteine protease (e.g., human cathepsin L)
-
This compound
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsin L)
-
Assay Buffer (e.g., 50 mM Tris, 35 mM NaCl, 5 mM TCEP, pH 8)
-
DMSO (for inhibitor dilution)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the cysteine protease in the assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dilution might be 100 µM, with subsequent 2-fold or 3-fold dilutions.
-
Assay Setup:
-
Add 5 µL of each this compound dilution (or DMSO for the no-inhibitor control) to the wells of the black 96-well plate.
-
Add 25 µL of assay buffer to each well.
-
Add 20 µL of the prepared enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add 50 µL of the fluorogenic substrate solution (prepared in assay buffer) to each well to initiate the reaction. The final substrate concentration should be at or below the Km value for the enzyme.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically using a microplate reader with appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 360/450 nm for AMC-based substrates).[7] Record data every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
-
Protocol for Assessing Autophagy Flux using this compound in Cell Culture
This compound is commonly used to block the final step of autophagy, the degradation of autophagosomes by lysosomal proteases. This allows for the accumulation of autophagosomes, which can be quantified to measure autophagic flux.
Materials:
-
Mammalian cells (e.g., HeLa or HEK293) cultured in appropriate media
-
This compound
-
Optional: Other autophagy modulators (e.g., rapamycin for induction, bafilomycin A1 as a positive control for lysosomal inhibition)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-LC3B, anti-p62/SQSTM1, anti-actin or -tubulin)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
Treat cells with the desired experimental conditions (e.g., nutrient starvation to induce autophagy).
-
In parallel, treat a set of wells with the same conditions plus this compound at a working concentration typically ranging from 10 to 100 µM. A common concentration used is 10 µM. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. A typical incubation time is 2-4 hours.
-
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against LC3B and p62. LC3B will appear as two bands: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). p62 is a protein that is degraded by autophagy, so its levels will decrease with increased autophagic flux.
-
Use an antibody against a housekeeping protein (e.g., actin or tubulin) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and p62.
-
An increase in the LC3-II/actin ratio in the presence of this compound compared to its absence indicates an active autophagic flux. The accumulation of p62 in the presence of this compound also confirms the blockage of autophagic degradation.
-
Signaling Pathways and Experimental Workflows
Autophagy Signaling Pathway
This compound inhibits the degradation of autolysosomes by blocking the activity of lysosomal cysteine proteases, such as cathepsins. This leads to the accumulation of autophagosomes.
Caption: The role of this compound in the autophagy pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 of this compound.
Caption: Workflow for IC50 determination of this compound.
Conclusion
This compound is a versatile and potent tool for studying the function of cysteine proteases in vitro. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the roles of these enzymes in various biological contexts. Careful optimization of inhibitor concentration and incubation time is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhanced Levels of Peroxisome-Derived H2O2 Do Not Induce Pexophagy but Impair Autophagic Flux in HEK-293 and HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
E-64 Treatment Protocol for Inhibiting Calpain Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of E-64, a potent and irreversible inhibitor of cysteine proteases, to specifically target and inhibit calpain activity in both in vitro and in vivo experimental settings.
This compound, originally isolated from Aspergillus japonicus, is a highly selective inhibitor of cysteine proteases, including calpains, cathepsins, and papain.[1][2][3] Its mechanism of action involves the formation of a covalent thioether bond with the thiol group of the active site cysteine residue, leading to irreversible inactivation of the enzyme.[2][4] This specificity and low toxicity make this compound a valuable tool for elucidating the physiological and pathological roles of calpains.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: this compound Inhibitory Potency
| Target Enzyme | IC50 Value | Notes |
| Calpain | 0.57 ± 0.01 µM | Irreversible inhibitor.[5] |
| Papain | 9 nM | Potent irreversible inhibition.[3][6][7] |
| Cathepsin B | - | Effectively inhibited.[3][8] |
| Cathepsin H | - | Effectively inhibited.[3] |
| Cathepsin L | - | Effectively inhibited.[3][8] |
| Cathepsin K | 1.4 nM | [9] |
| Serine Proteases | No inhibition | [2][3] |
| Aspartic Proteases | No inhibition | [3] |
Table 2: Recommended Working Concentrations
| Application | Recommended Concentration | Incubation Time |
| In Vitro (Cell Culture) | 1 - 10 µM | Varies (e.g., 24 hours) |
| In Vivo (Rats, Spinal Cord Injury) | 1 mg/kg (continuous infusion) | 24 hours |
| In Vivo (Rats, Hypertension) | 1 mg/day (intravenous infusion) | Daily |
| In Vivo (Mice, Alzheimer's Model) | - | From 2 to 7 months of age |
Experimental Protocols
I. In Vitro Protocol: Inhibition of Calpain Activity in Cultured Cells
This protocol outlines the treatment of cultured cells with this compound to inhibit endogenous calpain activity. The subsequent assessment of calpain inhibition can be performed using Western blotting to detect the cleavage of a known calpain substrate, such as spectrin or α-fodrin.
Materials:
-
This compound (MW: 357.41 g/mol )
-
Dimethyl sulfoxide (DMSO) or sterile water
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail (optional, but recommended)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-spectrin, anti-α-fodrin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Stock Solution Preparation:
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (typically 1-10 µM).[4]
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against a known calpain substrate (e.g., spectrin or α-fodrin). A hallmark of calpain activity is the cleavage of spectrin to a 150 kDa fragment.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. A decrease in the cleavage products of the substrate in this compound treated cells indicates successful calpain inhibition.
-
II. In Vivo Protocol: Systemic Administration of this compound in Rodent Models
This protocol provides a general guideline for the systemic administration of this compound to inhibit calpain activity in rodent models, based on studies of spinal cord injury and Alzheimer's disease.
Materials:
-
This compound or its more cell-permeable analog, E-64d
-
Sterile saline (0.9% sodium chloride)
-
Saturated sodium bicarbonate solution (optional)
-
Acetic acid (for pH adjustment)
-
Administration equipment (e.g., osmotic pumps, syringes for intravenous injection)
Procedure:
-
Preparation of this compound Solution for Injection:
-
Administration:
-
Continuous Infusion (e.g., for spinal cord injury models): Load an osmotic pump with the this compound solution to deliver a constant dose (e.g., 1 mg/kg) over a specified period (e.g., 24 hours).[10]
-
Daily Intravenous Injection (e.g., for hypertension studies): Administer this compound intravenously at a specific dose (e.g., 1 mg/day).[6]
-
Long-term Treatment (e.g., for Alzheimer's disease models): The specific administration route and dosage for long-term studies may vary and should be optimized for the specific model and research question. One study treated mice from 2 to 7 months of age.[5]
-
-
Assessment of Calpain Inhibition:
-
Following the treatment period, harvest tissues of interest (e.g., brain, spinal cord).
-
Prepare tissue lysates as described in the in vitro protocol.
-
Assess calpain activity by Western blotting for the cleavage of calpain substrates or by using a fluorometric calpain activity assay.
-
III. Fluorometric Calpain Activity Assay
This protocol describes a method to quantify calpain activity in cell or tissue lysates using a fluorogenic substrate.
Materials:
-
Calpain activity assay kit (containing extraction buffer, reaction buffer, and a fluorogenic calpain substrate like Ac-LLY-AFC)
-
Cell or tissue lysates prepared as described previously
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Assay Reaction:
-
To each well of a 96-well plate, add a specific amount of protein lysate (e.g., 50-200 µg) and adjust the volume with extraction buffer.
-
Include positive controls (active calpain) and negative controls (lysate from untreated cells or lysate with a calpain inhibitor).[3][11]
-
Add the reaction buffer to each well.
-
Initiate the reaction by adding the fluorogenic calpain substrate (e.g., Ac-LLY-AFC).
-
-
Measurement:
Signaling Pathways and this compound Application
Calpains are involved in a multitude of signaling pathways, and their dysregulation is implicated in various diseases. This compound is a valuable tool to dissect the role of calpains in these pathways.
In neurodegenerative conditions like Alzheimer's disease, overactivated calpains contribute to the degradation of key neuronal proteins.[5] this compound treatment has been shown to restore normal synaptic function and improve memory in mouse models of Alzheimer's disease.[5] This is associated with the restoration of CREB phosphorylation and redistribution of synapsin I.[5]
In the context of spinal cord injury, calpain activation is a key event in the secondary injury cascade, leading to apoptosis and tissue degeneration.[10] Administration of E-64d has been demonstrated to inhibit calpain activity, reduce apoptosis, and promote functional recovery in rat models of spinal cord injury.[1][10]
References
- 1. Therapeutic Efficacy of this compound-d, a Selective Calpain Inhibitor, in Experimental Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. abcam.com [abcam.com]
- 4. agscientific.com [agscientific.com]
- 5. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 7. apexbt.com [apexbt.com]
- 8. glpbio.com [glpbio.com]
- 9. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 10. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application of E-64 in Studying Parasite Life Cycles: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-64, or L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a potent and irreversible inhibitor of a broad range of cysteine proteases.[1][2] Isolated from Aspergillus japonicus, this epoxide specifically targets the active site cysteine of enzymes such as papain, cathepsins B, H, and L, and calpain, without affecting serine proteases.[2][3] This high specificity and low toxicity make this compound an invaluable tool for studying the physiological roles of cysteine proteases in various biological systems, including the complex life cycles of parasites. Many parasites rely on cysteine proteases for essential processes such as nutrient acquisition, tissue invasion, differentiation, and evasion of the host immune response. By inhibiting these crucial enzymes, this compound can be used to elucidate their functions, identify potential drug targets, and evaluate the efficacy of novel therapeutic strategies.
These application notes provide detailed protocols and quantitative data on the use of this compound to study the life cycles of several medically important parasites, including Plasmodium, filarial worms, Giardia, Trypanosoma, and Leishmania.
Mechanism of Action
This compound functions as a suicide inhibitor, forming a covalent thioether bond with the thiol group of the active site cysteine residue of the target protease. This irreversible inhibition effectively blocks the enzyme's catalytic activity.
Caption: Covalent inhibition of cysteine proteases by this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound on various parasites.
| Parasite Species | Life Cycle Stage | Assay | Parameter | Value | Reference(s) |
| Plasmodium falciparum | Trophozoite/Schizont | Growth Inhibition | IC50 (12h) | 12 µM | [4] |
| Plasmodium knowlesi | Ring Stage | Growth Inhibition | Concentration | 12.5 µM | [5] |
| Setaria cervi | Adult Female | Motility/Viability | EC50 | 16 µM | [6] |
| Setaria cervi | Adult Female | Cathepsin B Activity | IC50 | 6 µM | [6] |
| Giardia lamblia | Trophozoite | Growth Inhibition | IC50 (24h) | 144.29 µM | [4] |
| Giardia lamblia | Trophozoite | Growth Inhibition | IC50 (48h) | 53.72 µM | [4] |
| Giardia lamblia | Trophozoite | Growth Inhibition | IC50 (72h) | 27.02 µM | [4] |
| Parasite Species | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |
| Plasmodium falciparum | 28 µM | 6h | Morphological alterations, enlarged food vacuoles | [4] |
| Plasmodium falciparum | 10 µM | 6-10h | Inhibition of schizont rupture for merozoite purification | [7][8] |
| Setaria cervi | 5, 10, 20, 40 µM | 8h | Concentration-dependent decrease in motility and viability | [6] |
| Giardia lamblia | 50 µM | 48h | ≥ 50% growth inhibition, 80% loss of viability | [4] |
| Giardia lamblia | 100 µM | 48h | ≥ 70% growth inhibition, 93% loss of viability, 90% detachment | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (molecular weight: 357.41 g/mol )
-
Sterile, purified water or DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
To prepare a 1 mM stock solution in water, weigh out 5 mg of this compound and dissolve it in 14 ml of sterile, purified water.[7]
-
Alternatively, for a higher concentration stock (e.g., 10 mM), dissolve 3.57 mg of this compound in 1 ml of DMSO.
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for several months or at -80°C for longer-term storage.[6]
Studying the Erythrocytic Cycle of Plasmodium falciparum
This compound is a valuable tool for investigating the role of cysteine proteases in the asexual erythrocytic stages of P. falciparum. It primarily affects the trophozoite and schizont stages, leading to an accumulation of undigested hemoglobin in enlarged food vacuoles and inhibiting the rupture of mature schizonts.[4][5]
Materials:
-
Synchronized culture of P. falciparum (ring stage)
-
Complete RPMI 1640 medium supplemented with Albumax or human serum
-
This compound stock solution (1 mM in water or 10 mM in DMSO)
-
Giemsa stain
-
Light microscope
Protocol:
-
Start with a synchronized culture of P. falciparum at the ring stage with a parasitemia of ~1%.
-
Add this compound to the culture medium to achieve final concentrations ranging from 1 µM to 50 µM. A DMSO control should be included if the stock solution is prepared in DMSO.
-
Incubate the parasites under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
At different time points (e.g., 24, 48, and 72 hours), prepare thin blood smears from each culture.
-
Stain the smears with Giemsa and examine them under a light microscope to assess parasite morphology and stage of development. Observe for enlarged food vacuoles in trophozoites and schizonts, and a decrease in the number of newly formed rings, which indicates inhibition of merozoite egress and subsequent invasion.
-
To quantify the growth inhibition, determine the parasitemia at each time point by counting the number of infected red blood cells per 1000 total red blood cells.
Caption: Workflow for assessing this compound's effect on P. falciparum.
This compound is widely used to synchronize late-stage schizonts and facilitate the purification of viable merozoites for invasion assays.
Materials:
-
Highly synchronous late-stage P. falciparum culture (schizonts)
-
Complete RPMI 1640 medium
-
This compound stock solution
-
Syringe filter (1.2 µm)
Protocol:
-
Culture P. falciparum to a high parasitemia and enrich for late-stage schizonts using methods like Percoll gradient centrifugation.
-
Add 10 µM this compound to the schizont culture and incubate for 6-10 hours.[7][8] This allows the merozoites to fully mature within the schizonts but prevents their release.
-
After incubation, pellet the this compound-treated schizonts by centrifugation.
-
Resuspend the pellet in a small volume of culture medium.
-
To release the merozoites, pass the resuspended schizonts through a 1.2 µm syringe filter. The mechanical shearing will rupture the infected red blood cells, releasing the merozoites. The filter will retain the red blood cell ghosts and hemozoin.
-
The filtrate will contain purified, viable merozoites that can be used immediately for invasion assays.
Investigating Apoptosis in Filarial Parasites
This compound has been shown to induce oxidative stress and apoptosis-like cell death in the filarial parasite Setaria cervi.[2][6] This suggests that cysteine proteases are crucial for the parasite's survival and antioxidant defense mechanisms.
Materials:
-
Live adult female S. cervi worms
-
Krebs-Ringer bicarbonate (KRB) buffer
-
This compound stock solution
-
Reagents for apoptosis assays (e.g., Annexin V-FITC/Propidium Iodide, caspase activity kits, reagents for detecting reactive oxygen species).
Protocol:
-
Isolate adult female S. cervi worms and maintain them in KRB buffer at 37°C in a 5% CO₂ incubator.
-
Expose the worms to different concentrations of this compound (e.g., 5, 10, 20, 40 µM) for a defined period (e.g., 8 hours).[6]
-
After incubation, assess the motility and viability of the worms.
-
To investigate apoptosis, process the worms for various assays:
-
Reactive Oxygen Species (ROS) Generation: Homogenize the worms and use a fluorescent probe (e.g., DCFDA) to measure ROS levels.
-
Caspase Activity: Use commercially available kits to measure the activity of caspases (e.g., caspase-3) in worm lysates.
-
DNA Fragmentation: Extract DNA from the worms and analyze it by agarose gel electrophoresis for the characteristic laddering pattern of apoptosis.
-
Caption: Signaling pathway of this compound-induced apoptosis.
Studying Growth and Adherence of Giardia lamblia
Cysteine proteases are important for the growth, adherence, and viability of Giardia lamblia trophozoites. This compound can be used to study these processes in vitro.[4]
Materials:
-
Giardia lamblia trophozoite culture
-
TYI-S-33 medium
-
This compound stock solution
-
Hemocytometer or automated cell counter
Protocol:
-
Inoculate culture tubes containing 4.5 ml of TYI-S-33 medium with 1 x 10⁵ G. lamblia trophozoites.[4]
-
Add this compound to the tubes to achieve final concentrations of 10, 50, and 100 µM.[4] Include a no-drug control.
-
Incubate the cultures at 37°C for 24, 48, and 72 hours.
-
At each time point, harvest the trophozoites by chilling the tubes on ice for 10 minutes to detach the cells, followed by centrifugation.
-
Resuspend the cell pellet and count the number of trophozoites using a hemocytometer.
-
Calculate the percentage of growth inhibition relative to the no-drug control.
Investigating the Life Cycles of Trypanosoma and Leishmania
While detailed protocols for the direct application of this compound on Trypanosoma and Leishmania are less common in the literature, the crucial role of cysteine proteases in these parasites makes this compound a highly relevant research tool. For instance, cruzain (a cathepsin L-like protease) is a major cysteine protease of Trypanosoma cruzi and is essential for its survival and replication within host cells. Similarly, Leishmania species express various cathepsin-like cysteine proteases that are involved in nutrient acquisition and immune evasion.
Experimental Outline:
-
Infect a monolayer of host cells (e.g., macrophages or fibroblasts) with T. cruzi trypomastigotes.
-
After allowing the trypomastigotes to invade and differentiate into amastigotes, wash the cells to remove any remaining extracellular parasites.
-
Add fresh culture medium containing various concentrations of this compound.
-
Incubate for a period that allows for several rounds of amastigote replication (e.g., 48-72 hours).
-
Fix and stain the cells and count the number of amastigotes per infected cell to determine the effect of this compound on intracellular replication.
Experimental Outline:
-
Culture Leishmania promastigotes in vitro.
-
Induce differentiation into amastigote-like forms by shifting the temperature to 37°C and lowering the pH of the culture medium.
-
Treat the differentiating parasites with different concentrations of this compound.
-
At various time points, assess the morphology of the parasites to determine if this compound inhibits the transformation from the flagellated promastigote to the aflagellated amastigote form.
Conclusion
This compound is a versatile and powerful tool for dissecting the roles of cysteine proteases in the life cycles of a wide range of parasites. The protocols and data presented here provide a foundation for researchers to utilize this compound in their studies of parasite biology and for the identification of novel antiparasitic drug targets. The specific inhibitory action of this compound allows for the targeted investigation of cysteine protease function, contributing to a deeper understanding of parasite survival strategies and host-parasite interactions.
References
- 1. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 4. Cysteine protease inhibitors as chemotherapy: Lessons from a parasite target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of Plasmodium falciparum merozoites with the protease inhibitor E64 and mechanical filtration increases their susceptibility to complement activation - PMC [pmc.ncbi.nlm.nih.gov]
E-64 as a Control in Protease Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-64, a natural product isolated from Aspergillus japonicus, is a potent and well-characterized irreversible inhibitor of cysteine proteases. Its high specificity and irreversible mechanism of action make it an invaluable tool in protease research, particularly as a negative control in protease activity assays. This compound and its derivatives are widely used to differentiate cysteine protease activity from that of other protease classes, such as serine, aspartic, and metalloproteases, and to investigate the physiological roles of specific cysteine proteases in various cellular processes.
This document provides detailed application notes and protocols for the effective use of this compound as a control in protease activity assays, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound acts as a suicide inhibitor, forming a stable, covalent thioether bond with the catalytic cysteine residue in the active site of the target protease. This covalent modification is achieved through the epoxide ring of this compound, which undergoes nucleophilic attack by the thiolate anion of the active site cysteine. This irreversible binding permanently inactivates the enzyme. Due to this specific mechanism, this compound does not inhibit serine proteases, aspartic proteases, or metalloproteinases.[1]
Applications in Research
-
Negative Control in Protease Assays: this compound is an essential negative control to confirm that the measured proteolytic activity is attributable to cysteine proteases. A significant reduction in activity in the presence of this compound validates the assay's specificity for this class of enzymes.
-
Target Validation: In drug discovery, this compound can be used to mimic the effect of a specific cysteine protease inhibitor, helping to validate the therapeutic potential of targeting a particular protease.
-
Study of Cellular Pathways: By inhibiting specific cysteine proteases like cathepsins and calpains, this compound allows researchers to investigate their roles in various signaling pathways, including apoptosis, autophagy, and inflammation.[2][3]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for this compound against various cysteine proteases are summarized in the table below.
| Protease | IC50 Value (nM) |
| Papain | 9[1] |
| Cathepsin B | - |
| Cathepsin H | - |
| Cathepsin K | 1.4[2][3][4] |
| Cathepsin L | 2.5[2][3][4] |
| Cathepsin S | 4.1[2][3][4] |
| Calpain | - |
Note: Specific IC50 values for Cathepsin B, H, and Calpain can vary depending on the assay conditions and the specific isoform of the enzyme.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder (molecular weight: 357.41 g/mol )
-
High-purity water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Solubility: this compound is soluble in water up to 20 mM and in DMSO up to 71 mg/mL.[1][3]
-
Stock Solution Preparation:
-
Aqueous Stock: To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of high-purity water.
-
DMSO Stock: To prepare a 50 mM stock solution, dissolve 17.87 mg of this compound in 1 mL of fresh, anhydrous DMSO.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
General Protocol for a Fluorometric Cysteine Protease Activity Assay Using this compound as a Control
This protocol describes a general procedure for measuring cysteine protease activity using a fluorogenic substrate and includes the use of this compound as a negative control.
Materials:
-
Purified cysteine protease or cell/tissue lysate containing the protease of interest.
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, containing 5 mM DTT). The optimal pH and buffer composition will depend on the specific protease being assayed.
-
Fluorogenic cysteine protease substrate (e.g., Z-FR-AMC for cathepsins B and L).
-
This compound stock solution (e.g., 10 mM in water).
-
96-well black microplate.
-
Fluorometric microplate reader.
Procedure:
-
Prepare Reagents:
-
Dilute the protease/lysate to the desired concentration in cold assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration will depend on the specific substrate and enzyme, but a typical starting point is 10-50 µM.
-
Prepare a working solution of this compound in assay buffer. A final concentration of 10 µM is generally sufficient for complete inhibition of most cysteine proteases.
-
-
Assay Setup (in a 96-well plate):
-
Total Activity Wells: Add 50 µL of the diluted protease/lysate.
-
Negative Control (this compound) Wells: Add 40 µL of the diluted protease/lysate and 10 µL of the 100 µM this compound working solution (for a final concentration of 10 µM in 50 µL). Incubate for 15-30 minutes at room temperature to allow for irreversible inhibition.
-
Blank (No Enzyme) Wells: Add 50 µL of assay buffer.
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a microplate reader. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the readings of the total activity and this compound control wells.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for the total activity and this compound control wells.
-
The cysteine protease-specific activity is the difference between the rate of the total activity and the rate of the this compound control wells.
-
Visualizations
Experimental Workflow for Protease Inhibition Assay
Caption: Workflow for a protease inhibition assay using this compound.
Calpain-Mediated Apoptotic Signaling Pathway
Caption: this compound inhibits calpain-mediated apoptosis.
References
- 1. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Inhibition of calpain in intact platelets by the thiol protease inhibitor E-64d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of calpain-mediated apoptosis by this compound d-reduced immediate early gene (IEG) expression and reactive astrogliosis in the lesion and penumbra following spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing E-64 Efficacy in Cell Lysates
Introduction
E-64, or L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a potent, irreversible, and selective inhibitor of cysteine proteases.[1] It has found widespread use in research to probe the function of these enzymes in various cellular processes. This document provides detailed application notes and protocols for assessing the efficacy of this compound in cell lysates, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as an irreversible inhibitor by covalently modifying the active site cysteine residue of target proteases.[2] This mechanism makes it a powerful tool for studying the roles of cysteine proteases like cathepsins and calpains in cellular pathways.
Signaling Pathway Involving Cysteine Proteases
Cysteine proteases, particularly cathepsins, are key players in the autophagy pathway, a cellular process responsible for the degradation of damaged organelles and proteins. This compound is often used to block this pathway to study the accumulation of autophagic markers.
References
Application Notes and Protocols for Combining E-64 with Other Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of E-64, a potent irreversible inhibitor of cysteine proteases, in combination with other protease inhibitors. The inclusion of detailed protocols, quantitative data, and visual diagrams is intended to facilitate the effective use of protease inhibitor cocktails in research and drug development settings to ensure protein integrity and function.
Introduction to this compound and Protease Inhibitor Cocktails
This compound, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product that specifically and irreversibly inhibits cysteine proteases. Its high specificity makes it an invaluable tool in studying the role of these enzymes in various physiological and pathological processes. However, to prevent broad-scale protein degradation during cellular lysis and protein purification, this compound is most effective when used as part of a protease inhibitor cocktail. These cocktails are formulated to provide broad-spectrum protection by targeting the main classes of proteases: serine, cysteine, aspartic, and metalloproteases.
A typical protease inhibitor cocktail combines this compound with other inhibitors, each targeting a specific class of proteases. This ensures the comprehensive protection of the proteome from degradation by endogenous proteases released during experimental procedures.
Key Components of a Broad-Spectrum Protease Inhibitor Cocktail
Commercially available protease inhibitor cocktails often contain a proprietary blend of inhibitors. A common formulation includes:
-
This compound: An irreversible inhibitor of cysteine proteases such as papain, cathepsins, and calpains.
-
Aprotinin: A reversible inhibitor of serine proteases like trypsin and chymotrypsin.
-
Leupeptin: A reversible inhibitor of serine and cysteine proteases.
-
Pepstatin A: A reversible inhibitor of aspartic proteases such as pepsin and cathepsin D.
-
AEBSF (Pefabloc SC) or PMSF: Irreversible inhibitors of serine proteases.
-
Bestatin: An inhibitor of aminopeptidases.
-
EDTA: A chelating agent that inhibits metalloproteases by sequestering the metal ions required for their activity. Cocktails are available with or without EDTA to accommodate downstream applications that may be sensitive to chelating agents (e.g., immobilized metal affinity chromatography).[1][2]
Data Presentation: Inhibitor Specificity and Potency
The following table summarizes the target proteases and reported IC50 values for the individual components of a typical broad-spectrum protease inhibitor cocktail. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This data is essential for understanding the efficacy of each component within the cocktail.
| Inhibitor | Target Protease Class | Specific Target Examples | IC50 Value |
| This compound | Cysteine Proteases | Papain | 9 nM |
| Cathepsin B | Varies by study | ||
| Cathepsin L | Varies by study | ||
| Aprotinin | Serine Proteases | Trypsin | ~0.06 nM |
| Chymotrypsin | ~9 nM | ||
| Plasmin | ~1 nM | ||
| Leupeptin | Serine & Cysteine Proteases | Trypsin | ~4 µM |
| Plasmin | ~1 µM | ||
| Cathepsin B | ~0.04 µM | ||
| Pepstatin A | Aspartic Proteases | Pepsin | ~1 nM |
| Cathepsin D | ~1 nM | ||
| Renin | ~1 µM | ||
| AEBSF | Serine Proteases | Chymotrypsin | ~70 µM |
| Thrombin | ~10 µM | ||
| Trypsin | ~100 µM | ||
| Bestatin | Aminopeptidases | Aminopeptidase B | ~0.05 µM |
| Leucine Aminopeptidase | ~0.6 µM | ||
| EDTA | Metalloproteases | Various MMPs | Varies (mM range) |
Note: IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Total Protein Extraction from Cultured Mammalian Cells using RIPA Buffer with a Protease Inhibitor Cocktail
This protocol describes the lysis of cultured mammalian cells to obtain a total protein extract suitable for various downstream applications, such as Western blotting and immunoprecipitation.
Materials:
-
Cultured mammalian cells (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (containing this compound), typically 100X stock solution
-
Phosphatase inhibitors (optional, if analyzing protein phosphorylation)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Preparation:
-
Place all reagents and equipment on ice.
-
Immediately before use, add the protease inhibitor cocktail to the required volume of RIPA buffer to a final concentration of 1X (e.g., add 10 µL of 100X stock to 990 µL of RIPA buffer).[1][3] If required, add phosphatase inhibitors at their recommended concentration.
-
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Aspirate the PBS completely.[3][4]
-
For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and centrifuge again. Discard the supernatant.[3][5]
-
-
Cell Lysis:
-
For adherent cells: Add the prepared ice-cold RIPA buffer with inhibitors directly to the culture dish (e.g., 500 µL for a 10 cm dish). Use a cell scraper to scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[4][6]
-
For suspension cells: Add the prepared ice-cold RIPA buffer with inhibitors to the cell pellet (e.g., 100 µL per 10^6 cells). Resuspend the pellet by gentle pipetting.[5]
-
-
Incubation and Clarification:
-
Supernatant Collection and Storage:
-
Carefully transfer the supernatant (the protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The lysate can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[4][5]
-
Protocol 2: Immunoprecipitation (IP) using a Protease Inhibitor Cocktail
This protocol outlines the steps for immunoprecipitating a specific protein from a cell lysate while preventing its degradation.
Materials:
-
Cell lysate prepared as in Protocol 1 (ensure the lysis buffer is compatible with your antibody and beads)
-
Primary antibody specific to the protein of interest
-
Protein A/G-conjugated beads (e.g., agarose or magnetic beads)
-
Wash Buffer (e.g., RIPA buffer or a less stringent buffer like Tris-Buffered Saline with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
Microcentrifuge tubes, pre-chilled
-
End-over-end rotator
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate on a rotator for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads.
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the antibody to bind to the target protein.
-
-
Capturing the Immuno-complex:
-
Add the protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C to allow the beads to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads).
-
Discard the supernatant.
-
Resuspend the beads in ice-cold Wash Buffer containing a 1X concentration of the protease inhibitor cocktail.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in Elution Buffer.
-
Incubate at room temperature or 95-100°C (if using SDS-PAGE sample buffer) to dissociate the protein from the beads.
-
Pellet the beads and collect the supernatant containing the purified protein.
-
Mandatory Visualizations
References
in vivo application and dosage of E-64 in mouse models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications and dosage considerations for E-64, a potent and irreversible inhibitor of cysteine proteases, in various mouse models. The information is intended to guide researchers in designing and executing experiments involving this compound for preclinical studies.
Introduction
This compound, [L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane], is a highly selective and irreversible inhibitor of cysteine proteases, including cathepsins, calpains, and papain.[1][2][3] It forms a stable thioether bond with the thiol group in the active site of these enzymes.[3] Due to its cell and tissue permeability and low toxicity, this compound and its derivatives (like the prodrug E-64d) are valuable tools for studying the physiological and pathological roles of cysteine proteases in various disease models in vivo.[3][4]
Data Presentation: this compound Dosage and Administration in Mouse Models
The following tables summarize the quantitative data on this compound and its derivatives' application in different mouse models as reported in the scientific literature.
Table 1: this compound and its Derivatives in Neurodegenerative Disease Mouse Models
| Mouse Model | Compound | Dosage | Administration Route | Treatment Schedule | Observed Effects |
| Transgenic AβPPLon mice (Alzheimer's Disease model) | E-64d | 10 mg/kg/day | Chow Dosing | 1 and 3 months | Reduced brain amyloid-β levels, improved memory deficits, and a 77% reduction in brain cathepsin B activity.[1] |
| Guinea Pig (natural model of human wild-type AβPP processing) | E-64d | 1 - 10 mg/kg/day | Oral Gavage | Daily for one week | Dose-dependent reduction in brain and CSF Aβ40 and Aβ42. A 10 mg/kg/day dose caused a >90% reduction. Brain cathepsin B activity was also reduced in a dose-dependent manner.[1] |
Table 2: this compound in Cancer Mouse Models
| Mouse Model | Compound | Dosage | Administration Route | Treatment Schedule | Observed Effects |
| M5076 tumor-bearing mice | This compound | Not specified | Intravenous (i.v.) | Not specified | Marked decrease in the number of spontaneous metastases.[2] |
Table 3: this compound in Parasitic Disease Mouse Models
| Mouse Model | Compound | Dosage | Administration Route | Treatment Schedule | Observed Effects |
| Giardia lamblia infected mice | This compound | Not specified | Not specified | Not specified | Antiparasitic activity against Giardia lamblia excystation.[2] |
| Filarial parasite-infected models (in vitro data suggests in vivo potential) | This compound | Not specified | Not specified | Not specified | Induces oxidative stress and apoptosis in the filarial parasite.[2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for a General Vehicle Formulation:
A commonly used vehicle for administering hydrophobic compounds like this compound in vivo consists of a mixture of DMSO, PEG300, Tween-80, and saline.
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add a small volume of DMSO to the this compound powder. A common starting point is to create a stock solution that will constitute 10% of the final injection volume. Vortex thoroughly until the powder is completely dissolved.
-
Addition of PEG300: Add PEG300 to the DMSO solution. A common ratio is to have PEG300 constitute 40% of the final volume. Vortex the mixture until it is homogeneous.
-
Addition of Tween-80: Add Tween-80 to the mixture. Tween-80 typically makes up 5% of the final volume. Vortex thoroughly.
-
Final Dilution with Saline/PBS: Add sterile saline or PBS to reach the final desired concentration and volume. This will typically be the remaining 45% of the total volume. Vortex the final solution until it is clear and homogeneous. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterility: Ensure all components are sterile and the final preparation is performed in a sterile environment to prevent contamination.
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% for most applications, to minimize potential toxicity.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (20-22 gauge, 1.5-2 inches long with a ball tip is common for adult mice)
-
1 ml syringe
-
Animal scale
Procedure:
-
Animal Handling: Accustom the mice to handling before the experiment to reduce stress.
-
Dosage Calculation: Weigh each mouse to accurately calculate the volume of the this compound solution to be administered based on the desired mg/kg dosage. The typical maximum volume for oral gavage in mice is 10 ml/kg.
-
Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt), slowly administer the this compound solution.
-
Needle Removal: Gently remove the gavage needle in a single, smooth motion.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile 25-27 gauge needle
-
1 ml syringe
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Dosage Calculation: Weigh each mouse to calculate the required injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.
-
Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe.
-
Restraint: Restrain the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum and urinary bladder.
-
Site Disinfection: Clean the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly by pulling back the plunger to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel. If the aspiration is clear, slowly inject the solution.
-
Needle Removal: Withdraw the needle and return the mouse to its cage.
-
Post-Injection Monitoring: Observe the mouse for any signs of distress or adverse reactions.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer’s disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. agscientific.com [agscientific.com]
- 4. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing E-64 in Muscle Protein Breakdown Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of E-64, a potent and irreversible inhibitor of cysteine proteases, in the study of muscle protein breakdown. This document includes detailed protocols for both in vitro and in vivo applications, quantitative data on this compound's inhibitory effects, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound, [L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane], is a natural product isolated from Aspergillus japonicus that acts as a highly specific and irreversible inhibitor of cysteine proteases.[1] Its mechanism of action involves the covalent modification of the active site cysteine residue of these enzymes.[2] Key cysteine proteases involved in muscle protein breakdown that are targeted by this compound include calpains and lysosomal cathepsins (B, H, and L).[3][4] Notably, this compound does not inhibit serine proteases, making it a valuable tool for dissecting the roles of specific proteolytic pathways in muscle wasting.[4]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound against key cysteine proteases implicated in muscle protein breakdown.
| Protease | Inhibitor | IC₅₀ (nM) | Source |
| Cathepsin K | This compound | 1.4 | [4] |
| Cathepsin L | This compound | 2.5 | [4] |
| Cathepsin S | This compound | 4.1 | [4] |
| Papain | This compound | 9.0 | [5] |
| Protease | Inhibitor Concentration | Half-time of Inhibition (seconds) | Source |
| Papain | 10 µM | 0.1 | [1] |
| Cathepsin L | 10 µM | 0.7 | [1] |
| Cathepsin B | 10 µM | 0.8 | [1] |
| Calpain | 10 µM | 9.2 | [1] |
| Cathepsin H | 10 µM | 17 | [1] |
Signaling Pathways in Muscle Protein Breakdown
Muscle protein breakdown is primarily regulated by two major pathways: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP). This compound is a critical tool for investigating the contribution of the ALP and calpains.
Caption: Signaling pathways in muscle protein breakdown targeted by this compound.
Experimental Protocols
In Vitro Protocol: Inhibition of Dexamethasone-Induced Protein Breakdown in C2C12 Myotubes
This protocol describes how to induce muscle protein breakdown in cultured C2C12 myotubes using dexamethasone and how to assess the inhibitory effect of this compound.
Materials:
-
C2C12 myoblasts
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Dexamethasone (DEX)
-
This compound (stock solution in DMSO or water)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-Myosin Heavy Chain (MyHC), anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or α-tubulin (loading control)
Procedure:
-
C2C12 Myoblast Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce differentiation into myotubes, switch the growth medium to differentiation medium (DMEM with 2% HS and 1% Penicillin-Streptomycin) when cells reach 80-90% confluency.
-
Allow myotubes to differentiate for 4-5 days, with media changes every 48 hours.
-
-
Induction of Atrophy and this compound Treatment:
-
On day 5 of differentiation, treat myotubes with 10 µM dexamethasone to induce atrophy.
-
Concurrently, treat a subset of the dexamethasone-exposed myotubes with this compound at a final concentration of 10 µg/ml.[3] Include a vehicle control (DMSO or water).
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Protein Breakdown:
-
Myotube Diameter Measurement:
-
After treatment, fix the cells with 4% paraformaldehyde and immunostain for MyHC.
-
Capture images using a fluorescence microscope.
-
Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ).
-
-
Western Blot Analysis for Autophagy Flux:
-
Western Blot Analysis for Atrophy Markers:
-
Probe membranes for MyHC to assess the loss of this key contractile protein. A preservation of MyHC levels in this compound treated cells would indicate inhibition of protein breakdown.
-
-
Caption: Workflow for in vitro analysis of this compound on muscle protein breakdown.
In Vivo Protocol: Inhibition of Dexamethasone-Induced Muscle Atrophy in Mice
This protocol outlines a method to induce muscle atrophy in mice using dexamethasone and to evaluate the protective effects of this compound administration.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dexamethasone
-
This compound
-
Vehicle (e.g., sterile saline, DMSO)
-
Grip strength meter
-
Reagents for tissue fixation, embedding, and sectioning
-
Hematoxylin and Eosin (H&E) stain
-
Microscope and image analysis software
Procedure:
-
Animal Model of Muscle Atrophy:
-
This compound Administration:
-
A cell-permeable analog of this compound, such as EST, has been shown to be effective when administered orally at 100 mg/kg body weight in hamsters.[4]
-
Alternatively, E-64c can be administered via intraperitoneal injection or continuous infusion using osmotic minipumps.[4] A suggested starting dose for IP injection of this compound in mice is 10 mg/kg daily, co-administered with dexamethasone.
-
A control group should receive dexamethasone and the vehicle for this compound. A sham group should receive vehicle only.
-
-
Assessment of Muscle Mass and Function:
-
Grip Strength: Measure forelimb and hindlimb grip strength at baseline and at the end of the treatment period.
-
Muscle Mass: At the end of the study, euthanize the mice and carefully dissect and weigh key muscles such as the tibialis anterior (TA), gastrocnemius, and soleus.
-
-
Histological Analysis of Muscle Fiber Size:
-
Fix the dissected muscles in 4% paraformaldehyde or snap-freeze in liquid nitrogen-cooled isopentane.
-
Prepare transverse cryosections (8-10 µm thick) from the mid-belly of the muscle.
-
Stain sections with H&E to visualize muscle fiber morphology.
-
Capture images of the muscle cross-sections and measure the cross-sectional area (CSA) of at least 200-300 individual muscle fibers per muscle using image analysis software.[4]
-
-
Biochemical Analysis:
-
Prepare protein lysates from muscle tissue to perform Western blot analysis for markers of the ubiquitin-proteasome system (e.g., MuRF1, Atrogin-1) and autophagy (e.g., LC3-II, p62).
-
Caption: Workflow for in vivo analysis of this compound on muscle atrophy.
Conclusion
This compound is an invaluable tool for elucidating the specific contributions of cysteine proteases, particularly those within the lysosome and the calpain system, to muscle protein breakdown. The protocols and data provided herein offer a robust framework for researchers to design and execute experiments aimed at understanding the mechanisms of muscle wasting and for the preclinical evaluation of potential therapeutic interventions. Careful consideration of appropriate controls and quantitative outcome measures is essential for the rigorous interpretation of results.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Regulation of autophagy in human skeletal muscle: effects of exercise, exercise training and insulin stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GW8510 alleviates muscle atrophy and skeletal muscle dysfunction in mice through AMPK/PGC1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Entacapone alleviates muscle atrophy by modulating oxidative stress, proteolysis, and lipid aggregation in multiple mice models [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: E-64 Protease Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using E-64, a potent, irreversible inhibitor of cysteine proteases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound not inhibiting my target protease?
A1: Several factors can contribute to the lack of inhibition. Follow this troubleshooting guide to identify the potential cause:
-
Protease Class Specificity: Confirm that your target protease is a cysteine protease. This compound is highly selective for cysteine proteases (e.g., papain, calpain, cathepsins B, H, and L) and will not inhibit serine, aspartic, or metalloproteases.[1]
-
Incorrect Concentration: Ensure you are using an effective concentration of this compound. The optimal concentration can vary depending on the specific protease and experimental conditions, but a general starting range is 1-10 µM.[2] For cell-based assays, higher concentrations may be necessary to ensure sufficient intracellular levels.
-
Improper Inhibitor Preparation and Storage: this compound solutions can lose activity if not prepared and stored correctly. Aqueous stock solutions are stable for months at -20°C.[3] Avoid repeated freeze-thaw cycles. It is recommended to aliquot stock solutions and store them at -20°C or -80°C.[3][4]
-
Degradation of this compound: this compound is susceptible to hydrolysis at room temperature.[5] Always prepare working solutions fresh from a frozen stock.
-
Assay Conditions: The pH of your assay buffer should be within the stable range for this compound (pH 2-10).[5] Extreme pH values can lead to the degradation of the inhibitor.
-
Presence of Interfering Substances: High concentrations of reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol, in your lysis or assay buffer can potentially interfere with this compound activity. While some reducing agents are necessary to maintain the active state of cysteine proteases, excessive amounts may affect the inhibitor.
-
Cell Permeability (for cell-based assays): this compound is generally considered cell-permeable, but its efficiency can vary between cell types and experimental conditions.[2] If you suspect poor cell uptake, consider using E-64d, a more cell-permeable analog.[6]
Q2: My this compound stock solution is old. Is it still effective?
A2: The stability of this compound stock solutions depends on the solvent and storage temperature. Aqueous stock solutions can be stored for several months at -20°C.[3] Stock solutions in DMSO can be stored at -20°C for an extended period.[2] However, if the stock has been stored for a prolonged time, has undergone multiple freeze-thaw cycles, or was not stored protected from light, its efficacy may be compromised. It is recommended to test the activity of an old stock solution in a control experiment or prepare a fresh stock.
Q3: Can I use this compound in my lysis buffer for western blotting?
A3: Yes, this compound is commonly included in lysis buffers to prevent protein degradation by cysteine proteases during sample preparation for western blotting and other applications. A typical working concentration is 1-10 µM.
Q4: How can I confirm that my this compound is active?
A4: You can perform a protease activity assay with a known cysteine protease, such as papain, and a fluorogenic substrate. By comparing the protease activity with and without this compound, you can determine the inhibitor's effectiveness. See the detailed experimental protocol below.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Protease Target(s) | Reference(s) |
| IC₅₀ | 9 nM | Papain | [1] |
| 1.4 nM | Cathepsin K | ||
| 2.5 nM | Cathepsin L | ||
| 4.1 nM | Cathepsin S | ||
| 6 µM | Setaria cervi Cathepsin B | [7] | |
| Working Concentration | 1-10 µM | General in vitro assays | [2][3] |
| 10 µg/mL | Cell-based invasion assays | [6] | |
| Solubility | 20 mg/mL | Water (with heating) | [2][3] |
| 25 mg/mL | DMSO | [2] | |
| Storage (Powder) | -20°C | 3 years | [4] |
| Storage (In Solvent) | -80°C | 1 year | [4] |
| pH Stability | pH 2-10 | [5] |
Experimental Protocols
Protocol: Cysteine Protease Activity Assay to Validate this compound Efficacy
This protocol describes a general method to assess the inhibitory activity of this compound against a cysteine protease using a fluorogenic substrate.
Materials:
-
Purified cysteine protease (e.g., Papain)
-
Fluorogenic cysteine protease substrate (e.g., Z-FR-AMC)
-
This compound
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, 0.01% Brij-35, pH 5.5
-
DMSO (for dissolving this compound and substrate)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cysteine protease in an appropriate buffer.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following reactions in triplicate:
-
Control (No Inhibitor): Assay Buffer, cysteine protease, and DMSO (vehicle control).
-
This compound Inhibition: Assay Buffer, cysteine protease, and this compound solution.
-
Blank (No Enzyme): Assay Buffer and substrate.
-
-
-
Pre-incubation:
-
Add the Assay Buffer, cysteine protease, and this compound (or DMSO vehicle) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the reaction. The final substrate concentration should be at or below the Km for the enzyme.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity against time for the kinetic assay. The rate of the reaction is the slope of the linear portion of the curve.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate with this compound / Rate without this compound)] * 100
-
Visualizations
Caption: Troubleshooting workflow for this compound inhibition failure.
References
- 1. selleckchem.com [selleckchem.com]
- 2. agscientific.com [agscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. E64d, a membrane-permeable cysteine protease inhibitor, attenuates the effects of parathyroid hormone on osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
E-64 Technical Support Center: Troubleshooting Instability in Solution
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the stability of E-64, a potent irreversible inhibitor of cysteine proteases. Use this resource to troubleshoot common issues and ensure the effectiveness of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution doesn't seem to be working. What are the common causes of this compound instability?
A1: The primary cause of this compound inactivation in solution is hydrolysis, particularly of the epoxide ring, which is essential for its inhibitory activity. This degradation is accelerated by several factors:
-
Improper Storage Temperature: Storing this compound solutions at room temperature or even at +2 to +8°C for extended periods can lead to degradation.
-
Incorrect pH: While stable over a broad pH range (2-10), this compound is unstable in extremely acidic or alkaline buffers.
-
Solvent Choice: The choice of solvent can impact long-term stability.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can compromise the stability of stock solutions.
Q2: How should I prepare my this compound stock solution?
A2: Proper preparation is crucial for maximizing the stability and efficacy of this compound.
-
Reconstitution of Lyophilized Powder: For a 15 mM stock solution, you can reconstitute 5 mg of lyophilized this compound powder in 0.93 mL of DMSO.
-
Solubility: this compound is also soluble in water (a 20 mg/mL solution can be prepared, though gentle heating may be necessary), or a 1:1 mixture of ethanol and water.
Q3: What is the best way to store this compound stock solutions?
A3: The optimal storage conditions for this compound depend on the solvent used. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
| Solvent | Storage Temperature | Recommended Storage Duration |
| DMSO | -20°C | Up to 1 month |
| Water | -20°C | Stable for months (use with caution, see Q4) |
| 1:1 Ethanol/Water | -15 to -25°C | 1 to 2 months |
| 1:1 Methanol/Water | -15 to -25°C | 1 to 2 months |
| 1:1 Ethanol/Water | +2 to +8°C | 1 day |
| 1:1 Methanol/Water | +2 to +8°C | 1 day |
Q4: There is conflicting information about the stability of aqueous this compound solutions. Can I store them and for how long?
A4: There are indeed conflicting reports regarding the long-term stability of this compound in aqueous solutions. While some sources suggest that aqueous stock solutions are stable for months at -20°C, it is generally recommended to prepare aqueous solutions fresh for each experiment or to store them for no more than one day at +2 to +8°C. If you must store an aqueous stock, it is crucial to aliquot it and store it at -20°C, and to validate its activity before use in a critical experiment.
Q5: How can I test if my this compound solution is still active?
A5: You can perform a functional assay to test the inhibitory activity of your this compound solution. A common method is to use a commercially available cysteine protease, such as papain, and a colorimetric or fluorometric substrate.
Experimental Protocol: Papain Inhibition Assay
This protocol provides a general framework for testing the activity of your this compound solution.
Materials:
-
Papain (e.g., from papaya latex)
-
Assay Buffer: 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
This compound solution (your stock and working dilutions)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of papain in the assay buffer.
-
Prepare a series of dilutions of your this compound solution.
-
In a 96-well plate, add your this compound dilutions to the papain solution and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibition.
-
Initiate the reaction by adding the BAEE substrate.
-
Measure the change in absorbance at 253 nm over time.
-
Compare the rate of substrate cleavage in the presence of this compound to a control with no inhibitor. A significant decrease in the reaction rate indicates active this compound.
Visual Guides
Troubleshooting this compound Instability
The following diagram outlines a logical workflow for troubleshooting suspected this compound instability.
Caption: Troubleshooting workflow for suspected this compound inactivity.
Proposed Degradation Pathway of this compound
The primary mechanism of this compound inactivation is the hydrolysis of its epoxide ring, which is crucial for covalently binding to the active site of cysteine proteases.
Caption: Hydrolysis of the epoxide ring leads to this compound inactivation.
Technical Support Center: Optimizing E-64 Incubation Time for Complete Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of E-64, a potent and irreversible inhibitor of cysteine proteases. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, and its cell-permeable analog E-64d, are irreversible inhibitors of cysteine proteases.[1] The inhibitor contains an epoxide ring that forms a covalent thioether bond with the active site cysteine residue of the protease, leading to its inactivation.[2] This targeted action makes this compound a highly selective tool for studying the function of cysteine proteases like cathepsins and calpains.[1]
Q2: How do I determine the optimal concentration and incubation time of this compound for my experiment?
The optimal concentration and incubation time for this compound are dependent on several factors, including the specific cysteine protease being targeted, its expression level in your experimental system (e.g., cell line, tissue lysate), and the cell permeability of the inhibitor. It is crucial to perform a dose-response and time-course experiment to determine the minimal concentration and incubation time required for complete inhibition without inducing significant cytotoxicity. A good starting point for cell culture experiments is a concentration range of 10-50 µM with incubation times ranging from 1 to 24 hours.[3] For cell-free assays, concentrations as low as 0.5 µM with a 30-minute pre-incubation have been shown to be effective.[4]
Q3: Can this compound be used in live-cell imaging or in vivo studies?
Yes, the cell-permeable derivative, E-64d, is commonly used for live-cell experiments and in vivo studies.[5] this compound itself has lower cell permeability. For in vivo studies, the dosage and administration route will need to be optimized based on the animal model and the target organ.
Q4: What are the known off-target effects of this compound?
This compound is highly selective for cysteine proteases.[1] However, at very high concentrations, there is a potential for off-target effects. It is essential to include proper controls in your experiments, such as a vehicle-only control and, if possible, a negative control compound that is structurally similar to this compound but lacks the reactive epoxide group. Additionally, assessing the activity of non-cysteine proteases can help confirm the specificity of this compound in your system.
Q5: How should I prepare and store my this compound stock solution?
This compound is soluble in water and DMSO.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use. Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are less stable and should be prepared fresh.[6] The stability of this compound in specific cell culture media like DMEM or RPMI can vary, so it is best to minimize the time the compound is in the media before and during the experiment.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Inhibition of Target Protease | 1. Insufficient this compound Concentration: The concentration of this compound may be too low to inhibit all of the active protease molecules. 2. Inadequate Incubation Time: The incubation time may not be long enough for this compound to irreversibly bind to the entire pool of the target protease. 3. High Protease Expression: The cell line or tissue may have very high levels of the target cysteine protease. 4. Inhibitor Degradation: this compound may be unstable in the experimental conditions (e.g., prolonged incubation at 37°C in certain media). | 1. Increase this compound Concentration: Perform a dose-response experiment to identify a more effective concentration. See the data summary table for typical ranges. 2. Increase Incubation Time: Conduct a time-course experiment to determine the optimal incubation period. 3. Verify Protease Levels: Use Western blot to assess the expression level of the target protease. If levels are very high, a higher inhibitor concentration or longer incubation time may be necessary. 4. Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound for each experiment. Minimize the pre-incubation time of this compound in the media. |
| Significant Cell Death or Cytotoxicity | 1. High this compound Concentration: The concentration of this compound may be toxic to the cells. 2. Prolonged Incubation: Extended exposure to this compound, even at lower concentrations, can induce apoptosis or other forms of cell death in some cell types.[9] 3. Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. | 1. Perform a Cytotoxicity Assay: Use an MTT or similar cell viability assay to determine the maximum non-toxic concentration of this compound for your specific cell line. 2. Reduce Incubation Time: Optimize for the shortest incubation time that still provides complete inhibition. 3. Lower this compound Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| High Background in Western Blot or Activity Assays | 1. Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. 2. Incomplete Blocking: The blocking step may be insufficient. 3. Issues with Activity-Based Probe: If using an activity-based probe (ABP) in conjunction with this compound, the probe itself might have non-specific binding. | 1. Optimize Antibody Dilutions: Titrate your primary and secondary antibodies to find the optimal dilution that minimizes background. 2. Optimize Blocking: Increase the concentration or duration of the blocking step. Consider trying different blocking agents (e.g., BSA vs. non-fat milk). 3. Include Proper Controls: Run a control with the ABP alone to assess its background binding. Also, a pre-incubation with a molar excess of this compound before adding the ABP should abolish the specific signal. |
| Variability Between Experiments | 1. Inconsistent this compound Preparation: Differences in the preparation and storage of this compound stock solutions can lead to variability. 2. Cell Passage Number: The expression and activity of proteases can change with cell passage number. 3. Inconsistent Incubation Conditions: Minor variations in incubation time, temperature, or CO2 levels can affect results. | 1. Standardize this compound Handling: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C. Use a fresh aliquot for each experiment. 2. Use Consistent Cell Passages: Perform experiments on cells within a defined range of passage numbers. 3. Maintain Consistent Conditions: Ensure all experimental parameters are kept constant between replicates and experiments. |
Quantitative Data Summary
The following table summarizes this compound concentrations and incubation times reported in the literature for achieving significant or complete inhibition of various cysteine proteases. Note that optimal conditions will vary depending on the specific experimental setup.
| Target Protease(s) | System | This compound/E-64d Concentration | Incubation Time | Outcome |
| Papain-like cysteine peptidases | Rat Liver Homogenate | 0.5 µM this compound | 30 minutes (pre-incubation) | Complete inhibition of activity.[4] |
| Cathepsin B | Filarial Parasite (Setaria cervi) | 10, 20, 40 µM this compound | 8 hours | Dose-dependent decrease in viability and induction of apoptosis.[9] |
| Cathepsin S and L | MDA-MB-231 breast cancer cells | 5-50 µM this compound | 24 hours | Differential effects on active cathepsin levels.[3] |
| Calpains | Mouse Hippocampal Slices | 650 nM this compound | 20 minutes (co-administration) | Rescue of Aβ42-induced LTP impairment.[10] |
| Cysteine Proteases (general) | H-59 cancer cells | 10 µg/mL (~28 µM) this compound | 48 hours | 97% inhibition of cell invasion.[4] |
Experimental Protocols
Western Blot Analysis to Confirm Inhibition of Cathepsin B
This protocol describes how to assess the levels of the active form of cathepsin B in cell lysates following treatment with this compound.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the determined incubation time.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail (that does not inhibit cysteine proteases if you want to measure their activity in a separate assay).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the active form of cathepsin B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the cathepsin B signal to a loading control like β-actin or GAPDH.
-
Activity-Based Protein Profiling (ABPP) to Monitor Target Engagement
This protocol outlines a general workflow for using a cysteine protease-directed activity-based probe (ABP) to confirm this compound target engagement.
-
Cell Treatment with this compound: Treat cells with the desired concentrations of this compound or vehicle for the optimized incubation time.
-
Cell Lysis: Lyse the cells in a buffer that preserves enzyme activity (e.g., a buffer with a neutral pH and without detergents that would denature the proteases).
-
ABP Labeling:
-
Incubate the cell lysates with a cysteine protease-specific ABP (e.g., a fluorescently tagged this compound analog) for a specified time (e.g., 30-60 minutes) at room temperature. The probe will covalently label the active site of cysteine proteases that were not inhibited by the pre-treatment with this compound.
-
-
SDS-PAGE Analysis:
-
Stop the labeling reaction by adding Laemmli sample buffer.
-
Separate the labeled proteins by SDS-PAGE.
-
-
In-Gel Fluorescence Scanning:
-
Visualize the labeled proteases directly in the gel using a fluorescence scanner.
-
A decrease in the fluorescent signal in the this compound treated samples compared to the vehicle control indicates successful inhibition of the target protease.
-
-
(Optional) Identification of Labeled Proteases:
-
For identification, a biotin-tagged ABP can be used. After labeling, the biotinylated proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.
-
Visualizations
Caption: A logical workflow for determining the optimal this compound concentration and incubation time.
Caption: The irreversible inhibition of a cysteine protease by this compound.
References
- 1. agscientific.com [agscientific.com]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Differential cathepsin responses to inhibitor-induced feedback: this compound and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The Cysteine Protease Cathepsin B Is a Key Drug Target and Cysteine Protease Inhibitors Are Potential Therapeutics for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. DMEM and RPMI - Tissue and Cell Culture [protocol-online.org]
- 9. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing E-64 Cytotoxicity in Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing the cysteine protease inhibitor E-64 in long-term cell culture experiments, managing potential cytotoxicity is crucial for obtaining reliable and reproducible results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, irreversible, and highly selective inhibitor of most cysteine proteases.[1] It acts by forming a stable thioether bond with the active site cysteine residue of the target protease, thereby inactivating it. Its targets include cathepsins (B, H, L, K, S), calpains, and papain.[1][2][3] this compound and its derivatives are valuable tools for studying the roles of these proteases in various cellular processes.
Q2: Is this compound cell-permeable?
A2: this compound itself has limited cell permeability. For inhibiting intracellular cysteine proteases, the esterified derivative, E-64d (also known as loxistatin), is recommended as it is cell-permeable.[3][4] Once inside the cell, E-64d is hydrolyzed to the active form, E-64c.
Q3: What are the common signs of this compound induced cytotoxicity in cell culture?
A3: Signs of cytotoxicity can vary between cell types but may include:
-
Changes in cell morphology, such as rounding, detachment, and the appearance of vacuoles.
-
Reduced cell proliferation and viability.
-
Induction of apoptosis, characterized by nuclear blebbing and DNA fragmentation.
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Lysosomal membrane permeabilization.
Q4: At what concentration should I use this compound to inhibit protease activity without causing significant cytotoxicity?
A4: The optimal concentration of this compound or E-64d is highly cell-type dependent and should be determined empirically for your specific experimental system. A starting point for many applications is in the low micromolar range. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that provides the desired level of protease inhibition with minimal impact on cell viability over your experimental timeline.
Troubleshooting Guide
This guide addresses common problems encountered during long-term experiments with this compound and its derivatives.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death or morphological changes observed after prolonged this compound treatment. | The concentration of this compound is too high for the specific cell line and duration of the experiment. | Perform a dose-response and time-course experiment to determine the optimal non-toxic working concentration. Start with a lower concentration range and gradually increase it. |
| The cell line is particularly sensitive to cysteine protease inhibition. | Consider using a less potent but more specific inhibitor if the target protease is known. Alternatively, explore using a reversible inhibitor to modulate the duration of inhibition. | |
| Accumulation of this compound or its byproducts to toxic levels over time. | If possible, perform partial media changes during the long-term experiment to replenish nutrients and remove potential toxic byproducts, while maintaining the desired this compound concentration. | |
| Inconsistent or loss of inhibitory effect over time. | Degradation of this compound in the cell culture medium at 37°C. | Prepare fresh this compound stock solutions regularly and add fresh inhibitor to the culture medium with each media change. The stability of this compound in aqueous solutions can be limited. |
| Cellular compensation mechanisms, such as the upregulation of other proteases. | Monitor the expression and activity of other proteases over the course of the experiment. Consider using a cocktail of inhibitors if compensation is suspected, but be mindful of potential additive toxicity. | |
| Difficulty in distinguishing this compound induced cytotoxicity from other experimental effects. | Lack of appropriate controls. | Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration as in the experimental group. Also, include a positive control for cytotoxicity if available for your cell type. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound and its derivatives can vary significantly depending on the target protease and the cell line being studied. The following table summarizes some reported IC50 values.
| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference |
| This compound | Papain (in vitro) | N/A | 9 nM | [1] |
| This compound | Cathepsin K (in vitro) | Human Osteoclasts | 1.4 nM | |
| This compound | Cathepsin S (in vitro) | Human Osteoclasts | 4.1 nM | |
| This compound | Cathepsin L (in vitro) | Human Osteoclasts | 2.5 nM | |
| This compound | Plasmodium falciparum growth | Human Red Blood Cells | 1.94 µM | [1] |
| E-64d | Prion protein accumulation | Scrapie-infected neuroblastoma cells | 0.5 µM | [3] |
Note: This table is not exhaustive and IC50 values should be determined empirically for your specific experimental conditions.
Key Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or E-64d stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or E-64d in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the plate for the desired long-term experimental duration (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
At each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessing Apoptosis using a Caspase-3 Activity Assay
This protocol outlines a method to determine if this compound induces apoptosis.
Materials:
-
Cells treated with this compound as described above.
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available).
-
Cell lysis buffer (provided in the kit).
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Culture and treat cells with desired concentrations of this compound for the intended duration.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Lyse the cells using the provided lysis buffer according to the kit manufacturer's instructions.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for this compound Induced Cytotoxicity
Caption: Troubleshooting flowchart for this compound cytotoxicity.
Simplified Signaling Pathway of Cysteine Protease Inhibition by E-64dot
References
E-64 Inhibitor Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the E-64 cysteine protease inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound inhibitor is not showing any effect. What are the common causes?
There are several potential reasons for inhibitor failure. The most common issues relate to inhibitor storage, concentration, the specific protease you are targeting, and buffer composition. Follow the troubleshooting workflow below to diagnose the issue.
Q2: How should I properly prepare and store my this compound stock solution?
Proper preparation and storage are critical for maintaining this compound's activity.
-
Preparation : this compound is soluble in DMSO and water.[1][2][3] A stock solution of 1-10 mM in dry DMSO is recommended.[1][2] For aqueous solutions, you can dissolve this compound in water at up to 20 mg/mL, though gentle heating may be necessary.[1][2]
-
Storage : Store the lyophilized powder at -20°C for up to one year.[1] Once dissolved in DMSO, aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for up to 6 months.[4] Aqueous stock solutions are less stable and it is not recommended to store them for more than a day.[1]
Q3: What is the optimal working concentration for this compound?
The effective working concentration is typically between 1 and 10 µM.[1][2] However, the optimal concentration can vary depending on the specific enzyme, substrate concentration, and experimental conditions. We recommend performing a dose-response experiment to determine the IC50 for your specific application.
Q4: Is my target protease actually inhibited by this compound?
This compound is a highly selective inhibitor of cysteine proteases.[1][5] It effectively inhibits enzymes such as papain, calpain, and cathepsins B, H, and L.[1][6] It will not inhibit other classes of proteases like serine proteases (with the exception of some reversible inhibition of trypsin), metalloproteinases, or aspartic proteases.[3][6][7] Confirm that your target protease belongs to the cysteine protease family.
Q5: Can I use reducing agents like DTT or β-mercaptoethanol in my buffer with this compound?
Yes. This compound's mechanism involves forming an irreversible thioether bond with the thiol group of the active site cysteine.[1][8] Its inhibitory action is reportedly not overcome by high levels of cysteine, a reducing agent.[2] Therefore, the presence of DTT or other reducing agents, which are often required to maintain the activity of cysteine proteases, should not interfere with the inhibitor's function. In fact, some protocols utilize DTT in the assay buffer to ensure the target cysteine protease is in its active, reduced state before inhibition.[4]
Q6: Could the pH of my buffer be affecting the inhibitor's stability?
This compound is stable over a broad pH range of 2 to 10.[1][2][3] However, it is unstable in buffers containing ammonia or strong acids like HCl.[1][2] Ensure your buffer system falls within the stable pH range and is free of these incompatible reagents.
This compound Properties and Usage Summary
The following table summarizes key quantitative data for the use of this compound.
| Parameter | Value and Conditions |
| Target Proteases | Cysteine Proteases (e.g., Papain, Cathepsins B, H, L, Calpain)[1][5] |
| Mechanism of Action | Irreversible, forms a thioether bond with the active site cysteine[1][5] |
| Solubility | - Up to 20 mg/mL in water (may require heating)[1][2]- ≥62.5 mg/mL in DMSO[4]- Soluble in 1:1 ethanol:water or methanol:water[3] |
| Stock Solution | 1-10 mM in dry DMSO is recommended[1][2] |
| Working Concentration | 1 - 10 µM[1][2] |
| Storage (Lyophilized) | Store at -20°C for up to 1 year[1] |
| Storage (Stock Solution) | - DMSO : < 3 months at -20°C; up to 6 months at -80°C[1][4]- Aqueous : Not recommended for > 1 day[1] |
| pH Stability | Stable between pH 2 and 10[1][3] |
| Incompatible Reagents | Ammonia, HCl[1][2] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a standard 10 mM stock solution of this compound, which can be further diluted to a working concentration for your experiments.
-
Calculate Required Mass : this compound has a molecular weight of 357.41 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.57 mg of this compound powder.
-
Equilibrate Reagents : Allow the vial of lyophilized this compound and a tube of anhydrous (dry) DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Dissolution : Carefully weigh out 3.57 mg of this compound and add it to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing : Vortex the solution thoroughly until the this compound is completely dissolved. If needed, gentle warming in a 37°C water bath can aid dissolution.[3]
-
Aliquoting : Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the inhibitor.
-
Storage : Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 6 months).[1][4]
Visual Guides
Caption: Troubleshooting workflow for this compound inhibitor failure.
Caption: Mechanism of irreversible inhibition of cysteine proteases by this compound.
References
- 1. agscientific.com [agscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. glpbio.com [glpbio.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of E-64 during storage
This technical support center provides guidance on the proper storage and handling of E-64 to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound powder?
A1: Lyophilized this compound powder should be stored at -20°C, desiccated. In this form, the chemical is stable for up to 24 months.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound can be dissolved in several solvents, including water, DMSO, or a 1:1 mixture of ethanol and water.[1][2][3][4] For a 15 mM stock solution, you can reconstitute 5 mg of this compound powder in 0.93 mL of DMSO.[1] Aqueous stock solutions are stable for months at -20°C.[4] Solutions in DMSO can also be stored at -20°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for storage.[1][5]
Q3: What is the stability of this compound in different solvents and at different temperatures?
A3: The stability of this compound in solution is dependent on the solvent and storage temperature. Aqueous stock solutions are stable for extended periods at -20°C but for only about a day at +2 to +8°C.[3][4] Hydrolysis can occur at room temperature (+15 to +25°C).[3] For long-term storage of solutions, -20°C is recommended, with some sources suggesting stability for up to 3 months.[2] For maximal stability of stock solutions in solvent, storage at -80°C for up to a year is also an option.[6]
Q4: What is the optimal pH range for this compound stability and activity?
A4: this compound is stable in a pH range of 2 to 10.[3][4] However, it is unstable in extremely acidic or alkaline buffers, as well as in the presence of ammonia or HCl.[4]
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has precipitated after thawing. What should I do?
A1: Cloudiness or precipitation upon thawing can indicate that the compound has come out of solution. Gentle warming in a water bath (up to 40°C) and vortexing can help redissolve the this compound.[3] If the precipitate does not dissolve, it may be a sign of degradation, and it is recommended to prepare a fresh solution.
Q2: I am not observing the expected inhibition of my cysteine protease. Could my this compound have degraded?
A2: Lack of inhibitory activity is a strong indicator of this compound degradation. This can be caused by improper storage, such as prolonged storage of working solutions at 4°C or room temperature, or multiple freeze-thaw cycles of the stock solution.[1][3] To troubleshoot, prepare a fresh dilution from a properly stored, aliquoted stock solution. It is also crucial to ensure the pH of your experimental buffer is within the stable range for this compound (pH 2-10).[3][4]
Q3: I suspect my this compound has been exposed to room temperature for an extended period. Is it still usable?
A3: this compound may be degraded by hydrolysis when in solution at room temperature (+15 to +25°C).[3] If a solution has been left at room temperature for more than a few hours, its inhibitory activity may be compromised. It is recommended to perform a functional check (e.g., an activity assay with a known cysteine protease) to verify its potency before use in a critical experiment. For best results, always prepare fresh working solutions and keep them on ice.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Solvent(s) | Duration of Stability |
| Lyophilized Powder | -20°C (desiccated) | N/A | Up to 24 months[1] |
| Stock Solution | -20°C | DMSO, Water, 1:1 Ethanol:Water | Up to 3 months[2] |
| Stock Solution | -80°C | DMSO | Up to 1 year[6] |
| Working Solution (in neutral buffer) | +2 to +8°C | Aqueous Buffer | Up to 1 day[3] |
| Working Solution (in neutral buffer) | -20°C | Aqueous Buffer | 1 to 2 months[3] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | 20 mg/mL (heating may be required)[2][4] |
| DMSO | 25 mg/mL[2] |
| 1:1 Ethanol:Water | 20 mg/mL[1][3] |
Experimental Protocols
Protocol: Assessment of this compound Activity by Cysteine Protease Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of an this compound solution using a commercially available cysteine protease like papain and a fluorogenic substrate.
Materials:
-
This compound solution to be tested
-
Papain (or another suitable cysteine protease)
-
Fluorogenic cysteine protease substrate (e.g., Z-FR-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.0
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and adjust the pH to 5.0.
-
Prepare a stock solution of papain in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of your this compound solution in Assay Buffer. Also, include a "no inhibitor" control.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted this compound solutions or buffer (for the control) to the respective wells.
-
Add 20 µL of the papain solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the fluorogenic substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate (e.g., Ex: 360 nm, Em: 460 nm for Z-FR-AMC).
-
Monitor the fluorescence kinetically for 30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the reaction rate as a function of the this compound concentration to determine the IC50 value. A significant increase in the IC50 value compared to a fresh, properly stored this compound standard would indicate degradation.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inactive this compound.
Caption: Simplified this compound degradation pathway.
References
troubleshooting unexpected results with E-64 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using E-64, a potent and irreversible inhibitor of cysteine proteases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an irreversible inhibitor that specifically targets cysteine proteases.[1][2] Its active component, the trans-epoxysuccinyl group, covalently binds to the active site thiol group of cysteine proteases, forming a stable thioether linkage and rendering the enzyme inactive.[2] It is highly selective for cysteine proteases such as papain, cathepsins B, H, and L, and calpain.[2][3] It does not inhibit serine proteases (with the exception of trypsin to some extent), aspartic proteases, or metalloproteinases.[1][3]
Q2: How should I prepare and store my this compound stock solution?
Q3: What is the recommended working concentration for this compound?
The effective working concentration of this compound can vary depending on the cell type, the specific cysteine protease being targeted, and the experimental conditions. However, a general starting range is between 0.5 µM and 20 µM.[4] A common starting concentration for many cell culture experiments is 10 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Unexpected Results
Unexpected experimental outcomes with this compound treatment can arise from various factors, from suboptimal experimental design to complex biological responses. This section addresses common issues and provides a systematic approach to troubleshooting.
Issue 1: this compound treatment does not inhibit proteolysis as expected.
If you observe a lack of inhibition of your target cysteine protease, consider the following potential causes and solutions.
Troubleshooting Ineffective this compound Inhibition
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Start with a range of 0.5 µM to 50 µM. |
| Incorrect Stock Solution Preparation or Storage | Prepare a fresh stock solution of this compound following the recommended protocol. Ensure it is fully dissolved and stored in appropriate aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time | As an irreversible inhibitor, this compound requires sufficient time to interact with and modify the target protease. Increase the incubation time and perform a time-course experiment to determine the optimal duration. |
| High Target Protease Expression | Overexpression of the target cysteine protease may require a higher concentration of this compound for complete inhibition. Quantify the expression level of your target protease in your experimental system. |
| Presence of Thiol-Containing Compounds | High concentrations of reducing agents (e.g., DTT, β-mercaptoethanol) in your lysis buffer or culture medium can compete with the cysteine protease for this compound binding. Reduce or remove these agents if possible, or increase the this compound concentration. |
| Incorrect pH of Experimental Buffer | The inhibitory activity of this compound is stable between pH 2 and 10.[1] Ensure your experimental buffers are within this range. |
Issue 2: Unexpected cellular phenotypes are observed following this compound treatment, such as increased cell death.
While often used to prevent apoptosis by inhibiting caspases (a family of cysteine proteases), this compound can paradoxically induce apoptosis or other forms of cell death in certain contexts.[5] This is a significant and often unexpected result.
Troubleshooting Unexpected Phenotypes (e.g., Apoptosis)
| Potential Cause | Recommended Action |
| Induction of Oxidative Stress | This compound has been shown to induce oxidative stress in some systems, which can trigger apoptosis.[5] Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels, in your this compound treated cells. |
| Disruption of Lysosomal Function | As a potent inhibitor of lysosomal cathepsins, this compound can disrupt lysosomal homeostasis, leading to lysosomal membrane permeabilization and the release of pro-apoptotic factors.[6] Assess lysosomal integrity and the cytosolic activity of other lysosomal enzymes. |
| Off-Target Effects | While highly selective for cysteine proteases, the possibility of off-target effects should be considered, especially at high concentrations.[7] Use a structurally different cysteine protease inhibitor as a control to see if the same phenotype is observed. |
| Alteration of Autophagy | Cysteine proteases, particularly cathepsins, are crucial for the autophagic process. Inhibition of these proteases by this compound can lead to a blockage of autophagic flux, which can be cytotoxic. Monitor autophagic markers such as LC3-II accumulation and p62/SQSTM1 levels. |
| Cell Line-Specific Effects | The cellular response to this compound can be highly dependent on the specific cell line and its underlying biology. Compare the effects of this compound in your cell line of interest with a control cell line. |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution
-
Weigh out 1 mg of this compound (molecular weight: 357.41 g/mol ).
-
Dissolve the this compound in 2.8 mL of sterile, purified water.
-
Vortex until the this compound is completely dissolved.
-
For a more concentrated stock, this compound is also soluble in DMSO and a 1:1 mixture of ethanol and water.[1][4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for this compound Treatment in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solution: Dilute the 1 mM this compound stock solution in your cell culture medium to the desired final concentration (e.g., for a 10 µM working solution, dilute the stock 1:100).
-
Controls:
-
Vehicle Control: Treat cells with the same volume of the solvent used to dissolve the this compound (e.g., water or DMSO).
-
Untreated Control: Cells that do not receive any treatment.
-
(Optional) Positive Control: If you are studying a specific pathway, include a known activator or inhibitor of that pathway.
-
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. This should be optimized for your specific experiment and can range from a few hours to 24 hours or longer.
-
Analysis: After incubation, harvest the cells for downstream analysis (e.g., western blotting for protease activity, cell viability assays, or analysis of specific signaling pathways).
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for ineffective this compound inhibition.
Caption: Simplified signaling pathway of cathepsin-mediated apoptosis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. zellbio.eu [zellbio.eu]
- 5. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Protease Inhibitors: E-64, Leupeptin, and Pepstatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely used protease inhibitors: E-64, leupeptin, and pepstatin A. The information presented herein is based on available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Overview of Protease Inhibitors
Protease inhibitors are essential tools in research and drug development for preventing protein degradation and studying the role of proteases in various biological processes. The choice of inhibitor depends on the specific class of protease being targeted. This guide focuses on three commonly used inhibitors with distinct specificities:
-
This compound: An irreversible inhibitor of cysteine proteases.
-
Leupeptin: A reversible inhibitor of serine and cysteine proteases.
-
Pepstatin A: A reversible inhibitor of aspartic proteases.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the inhibitory constants (IC50 and Ki) for this compound, leupeptin, and pepstatin A against some of their respective target proteases. It is important to note that these values are highly dependent on the specific experimental conditions, including the substrate used, pH, and temperature.
| Inhibitor | Target Protease | Inhibitor Constant | Reference |
| This compound | Cathepsin K | IC50: 1.4 nM | [1][2] |
| Cathepsin L | IC50: 2.5 nM | [1][2] | |
| Cathepsin S | IC50: 4.1 nM | [1][2] | |
| Papain | IC50: 9 nM | [3] | |
| Leupeptin | Cathepsin B | Ki: 6 nM | [4] |
| Calpain | Ki: 10 nM | [4] | |
| Trypsin | Ki: 35 nM | [4] | |
| Plasmin | Ki: 3.4 µM | [4] | |
| Kallikrein | Ki: 19 µM | [4] | |
| Pepstatin A | Pepsin | Ki: ~1 x 10⁻¹⁰ M | [5] |
| Cathepsin D | - | [6][7] | |
| Renin | - | [6][7] | |
| HIV Protease | - | [6][7] |
Mechanisms of Action
The distinct mechanisms of action of these inhibitors determine their specificity and mode of inhibition.
This compound: Irreversible Cysteine Protease Inhibition
This compound contains an epoxide ring that irreversibly binds to the active site cysteine residue of cysteine proteases through a covalent bond. This covalent modification permanently inactivates the enzyme.
Caption: Mechanism of this compound irreversible inhibition.
Leupeptin: Reversible Serine/Cysteine Protease Inhibition
Leupeptin is a peptide aldehyde that acts as a transition-state analog. It forms a reversible covalent hemiacetal linkage with the active site serine or cysteine residue of the target protease, thus blocking its catalytic activity.
Caption: Mechanism of Leupeptin reversible inhibition.
Pepstatin A: Reversible Aspartic Protease Inhibition
Pepstatin A is a potent, competitive, and reversible inhibitor of aspartic proteases. It contains a statine residue that mimics the tetrahedral transition state of peptide hydrolysis, allowing it to bind tightly to the active site of aspartic proteases without forming a covalent bond.[5][7]
Caption: Mechanism of Pepstatin A reversible inhibition.
Experimental Protocols
To objectively compare the efficacy of these inhibitors, a standardized in vitro protease activity assay should be employed for each class of protease. Below are representative protocols for assessing the activity of proteases targeted by this compound, leupeptin, and pepstatin A.
General Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and comparing the efficacy of protease inhibitors.
References
E-64 vs. E-64d: A Comparative Guide to Cysteine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protease inhibitors, E-64 and its derivatives are indispensable tools for studying the function of cysteine proteases, a class of enzymes implicated in a myriad of physiological and pathological processes. This guide provides an objective comparison of this compound and its cell-permeable analog, E-64d, focusing on their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their experimental needs.
At a Glance: this compound vs. E-64d
| Feature | This compound | E-64d |
| Full Name | L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane | L-trans-Epoxysuccinyl-leucylamido(3-methylbutane) ethyl ester |
| Mechanism of Action | Irreversible, covalent modification of the active site cysteine | Pro-drug, converted to the active inhibitor E-64c intracellularly |
| Cell Permeability | No | Yes |
| Primary Application | In vitro enzyme assays, studies with cell lysates | Cell-based assays, in vivo studies |
| Active Form | This compound | E-64c (hydrolyzed from E-64d by intracellular esterases) |
Performance and Potency: A Quantitative Comparison
This compound is a potent and irreversible inhibitor of a broad range of cysteine proteases. Its cell-impermeable nature restricts its use to biochemical assays with purified enzymes or cell lysates. E-64d, on the other hand, is an ethyl ester derivative of E-64c (a close analog of this compound) that readily crosses cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to the active, cell-impermeable inhibitor E-64c, which then covalently binds to the active site of target cysteine proteases.
The inhibitory potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). While a direct head-to-head comparison of IC50 values across a wide range of proteases in a single study is limited, the available data demonstrates their high affinity for target enzymes.
Table 1: Inhibitory Potency (IC50) of this compound Against Various Cysteine Proteases
| Protease | IC50 (nM) |
| Papain | 9[1] |
| Cathepsin K | 1.4[2] |
| Cathepsin S | 4.1[2] |
| Cathepsin L | 2.5[2] |
Table 2: Inactivation Rate Constants for E-64c (Active form of E-64d)
| Protease | Inactivation Rate Constant (M⁻¹s⁻¹) |
| Cathepsin B | 2.98 x 10⁵ |
| Cathepsin L | 2.06 x 10⁵ |
It is important to note that E-64c exhibits a significantly higher inhibitory potency for cathepsins B and L as compared to this compound[3]. This highlights a key difference in the efficacy of the active form of E-64d against specific proteases.
Mechanism of Action
Both this compound and its active derivative, E-64c, are mechanism-based inhibitors. They act by forming a stable, irreversible thioether bond with the sulfhydryl group of the active site cysteine residue within the target protease[4]. This covalent modification permanently inactivates the enzyme.
Figure 1. Activation of E-64d to its active form, E-64c, within the cell.
Signaling Pathway Involvement: Apoptosis
Cysteine proteases, particularly caspases and calpains, are central players in the execution of apoptosis, or programmed cell death. Cathepsins, traditionally known for their role in lysosomal protein degradation, can also initiate apoptotic signaling when released into the cytoplasm.
Figure 2. The role of Cathepsin B in the intrinsic apoptosis pathway and its inhibition by this compound/E-64c.
Experimental Protocols
In Vitro Cysteine Protease Inhibition Assay (Fluorometric)
This protocol describes a general method to determine the inhibitory activity of this compound or E-64c against a purified cysteine protease.
Materials:
-
Purified cysteine protease (e.g., Cathepsin B, Papain)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 2 mM DTT and 1 mM EDTA)
-
Fluorogenic substrate specific for the protease (e.g., Z-FR-AMC for Cathepsin B/L)
-
This compound or E-64c stock solution (in DMSO or water)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or E-64c) in Assay Buffer.
-
In the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions. Include a control with buffer only (no inhibitor).
-
Add 25 µL of the purified cysteine protease solution (pre-diluted in Assay Buffer to an appropriate concentration) to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using the microplate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Cell-Based Cysteine Protease Inhibition Assay (Western Blot)
This protocol outlines a method to assess the inhibitory effect of E-64d on a specific cysteine protease within a cellular context.
Figure 3. Experimental workflow for assessing cysteine protease inhibition in cells using Western Blot.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
E-64d stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with a general protease inhibitor cocktail (excluding cysteine protease inhibitors if the target is being assessed)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific to the target cysteine protease
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of E-64d (and a vehicle control, e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of E-64d on the levels of the target cysteine protease. A decrease in the mature, active form of the protease may indicate inhibition of its processing or increased degradation.
Conclusion: Which Inhibitor is Right for You?
The choice between this compound and E-64d hinges on the experimental system.
-
For in vitro studies involving purified enzymes or cell lysates where cell membrane penetration is not a factor, This compound is a potent and cost-effective choice. Its direct action and well-characterized properties make it a reliable tool for biochemical and enzymatic assays.
-
For cell-based assays and in vivo experiments , where the inhibitor must reach intracellular targets, E-64d is the superior option. Its ability to cross the cell membrane and become activated intracellularly allows for the investigation of cysteine protease function in a physiological context.
Ultimately, a thorough understanding of the experimental goals and the inherent properties of each inhibitor will guide the researcher to the most appropriate choice for their studies.
References
Comparative Analysis of Cysteine Protease Inhibitors: E-64 vs. CA-074
A definitive guide for researchers on the differential effects and experimental applications of E-64 and its selective analog, CA-074.
In the landscape of protease research and drug development, the specific and controlled inhibition of target enzymes is paramount. This guide provides a comprehensive comparative analysis of two widely used cysteine protease inhibitors: the broad-spectrum inhibitor this compound and its more selective analog, CA-074. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their inhibitory profiles, experimental applications, and the signaling pathways they modulate.
Introduction to this compound and CA-074
This compound, or Loxistatin, is a natural, potent, and irreversible inhibitor of a broad range of cysteine proteases, including papain, calpain, and various cathepsins.[1][2] Its mechanism of action involves the formation of a stable thioether bond with the active site cysteine residue of the target protease. Due to its broad specificity, this compound is a valuable tool for studying the general roles of cysteine proteases in various physiological and pathological processes.
CA-074 is a synthetic derivative of this compound designed to exhibit greater selectivity for cathepsin B. This increased specificity makes CA-074 an invaluable tool for dissecting the specific functions of cathepsin B in complex biological systems, distinguishing its activities from those of other cysteine proteases. The selectivity of CA-074 is notably pH-dependent, showing increased potency in the acidic environment characteristic of lysosomes where cathepsin B is predominantly active.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and CA-074 against a panel of human cathepsins. The data are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Cathepsin | This compound (IC50, nM) | CA-074 (IC50, nM) |
| Cathepsin B | - | Data not available in a directly comparable format |
| Cathepsin H | - | Data not available in a directly comparable format |
| Cathepsin K | 1.4[1][3] | Data not available |
| Cathepsin L | 2.5[1][3] | Data not available |
| Cathepsin S | 4.1[1][3] | Data not available |
Signaling Pathways
Cathepsin B is intricately involved in various signaling pathways that regulate cellular processes such as extracellular matrix (ECM) remodeling and growth factor activation. One of the key pathways influenced by cathepsin B activity is the Transforming Growth Factor-beta (TGF-β) signaling cascade. The following diagram illustrates the role of cathepsin B in this pathway and its impact on ECM degradation.
Experimental Protocols
Fluorometric Assay for Cathepsin B Activity
This protocol provides a method for determining the activity of cathepsin B in biological samples using a fluorogenic substrate.
Materials:
-
Cathepsin B enzyme solution (or cell lysate containing cathepsin B)
-
Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0 at 40°C
-
L-Cysteine HCl solution (8.0 mM in Assay Buffer, freshly prepared)
-
Brij 35 solution (0.1% v/v in purified water)
-
Substrate solution: Nα-CBZ-Arg-Arg-7-amido-4-methylcoumarin (Z-Arg-Arg-AMC) at 0.02 mM in 0.1% Brij 35
-
7-amino-4-methylcoumarin (AMC) standard solution (5.0 μM)
-
Fluorometer with excitation at 348 nm and emission at 440 nm
-
96-well black microplate
-
Incubator at 40°C
Procedure:
-
Prepare Reagents: Prepare all solutions as described above. The substrate solution should be protected from light and used within 3 hours.
-
Standard Curve: Prepare a standard curve using the 5.0 μM AMC standard solution. Create serial dilutions in Assay Buffer to generate a range of concentrations (e.g., 0, 0.5, 1, 2, 3, 4, 5 μM).
-
Reaction Mix: In a 96-well plate, prepare the reaction mix for each sample, blank, and control.
-
Test Sample:
-
X μL of Cathepsin B enzyme solution (or cell lysate)
-
(50 - X) μL of Assay Buffer
-
50 μL of L-Cysteine HCl solution
-
-
Blank:
-
50 μL of Assay Buffer
-
50 μL of L-Cysteine HCl solution
-
-
-
Pre-incubation: Pre-incubate the plate at 40°C for 5-10 minutes to activate the enzyme.
-
Initiate Reaction: Add 100 μL of the pre-warmed substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in the fluorometer and measure the increase in fluorescence intensity (Excitation: 348 nm, Emission: 440 nm) every minute for at least 10-15 minutes at 40°C.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each sample and the blank.
-
Subtract the V₀ of the blank from the V₀ of each sample to correct for background fluorescence.
-
Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (nmol/min).
-
One unit of cathepsin B activity is defined as the amount of enzyme that liberates 1 nanomole of AMC per minute at pH 6.0 at 40°C.
-
Conclusion
This compound and CA-074 are both indispensable tools for the study of cysteine proteases. While this compound serves as a broad-spectrum inhibitor to elucidate the general functions of this enzyme class, CA-074 offers the specificity required to investigate the distinct roles of cathepsin B. The choice between these inhibitors should be guided by the specific research question and the experimental context. The provided data and protocols aim to assist researchers in making informed decisions for their studies and to facilitate the design of robust and reproducible experiments in the field of protease biology and drug discovery.
References
Confirming E-64 Target Engagement in a Novel Intestinal Organoid Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cysteine protease inhibitor E-64 with alternative compounds and details a novel experimental model for confirming its target engagement using intestinal organoids. The information presented is intended to assist researchers in designing and interpreting experiments aimed at validating the efficacy of this compound and similar inhibitors.
Performance Comparison of Cysteine Protease Inhibitors
The following table summarizes the inhibitory potency of this compound and selected alternative cysteine protease inhibitors against key protease targets. This data is crucial for selecting the appropriate inhibitor based on the specific experimental needs, such as target selectivity and potency.
| Inhibitor | Target Protease | Inhibitor Type | IC50 / Ki | Citation(s) |
| This compound | Papain | Irreversible | IC50: 9 nM | [1] |
| Cathepsin B | Irreversible | - | [2] | |
| Cathepsin K | Irreversible | IC50: 1.4 nM | ||
| Cathepsin L | Irreversible | IC50: 2.5 nM | ||
| Cathepsin S | Irreversible | IC50: 4.1 nM | ||
| CA-074 | Cathepsin B | Irreversible | Ki: 2-5 nM | |
| Cathepsin H | Irreversible | Ki: ~40-200 µM | ||
| Cathepsin L | Irreversible | Ki: ~40-200 µM | ||
| ALLN | Calpain 1 | Reversible | Ki: 190 nM | [3] |
| Calpain 2 | Reversible | Ki: 220 nM | [3] | |
| Cathepsin B | Reversible | Ki: 150 nM | [3] | |
| Cathepsin L | Reversible | Ki: 500 pM | [3] | |
| Proteasome | Reversible | Ki: 6 µM | [3] | |
| Leupeptin | Cathepsin B | Reversible | Ki: 6 nM | [1][4] |
| Calpain | Reversible | Ki: 10 nM | [1] | |
| Trypsin | Reversible | Ki: 35 nM | [1][4] | |
| Plasmin | Reversible | Ki: 3.4 µM | [1][4] |
A Novel Experimental Model: Confirming this compound Target Engagement in Intestinal Organoids
Intestinal organoids, or "mini-guts," are three-dimensional structures grown in vitro from intestinal stem cells that recapitulate the cellular organization and function of the native intestinal epithelium.[5][6][7][8][9] They provide a physiologically relevant model to study the effects of compounds on the intestinal barrier and the activity of endogenous enzymes like cysteine proteases.
The following workflow outlines a strategy to confirm this compound target engagement in a human intestinal organoid model.
Experimental Protocols
Cathepsin B Activity Assay in Organoid Lysates
This protocol is adapted for measuring the activity of Cathepsin B, a known target of this compound, in lysates derived from intestinal organoids.
Materials:
-
Organoid lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding cysteine protease inhibitors)
-
Cathepsin B substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC)
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Culture and treat intestinal organoids with this compound or vehicle control as described in the workflow.
-
Harvest organoids and lyse them in organoid lysis buffer on ice.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
In a 96-well black microplate, add 50 µL of organoid lysate (diluted to a consistent protein concentration in assay buffer) to each well.
-
Prepare a substrate solution of Z-RR-AMC in the assay buffer.
-
Initiate the reaction by adding 50 µL of the Z-RR-AMC solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.
-
Compare the rates of the this compound treated samples to the vehicle control to determine the extent of Cathepsin B inhibition.
Western Blot for Cleaved Caspase-3
This protocol describes the detection of cleaved (active) caspase-3, a cysteine protease involved in apoptosis. A similar approach can be used to detect the cleavage of other specific substrates of this compound targets, such as spectrin cleavage by calpain.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from this compound or vehicle-treated organoids as described previously.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Compare the intensity of the cleaved caspase-3 bands between this compound treated and control samples. A decrease in the cleaved substrate would indicate inhibition of the upstream protease.
Signaling Pathway and Mechanism of Action
This compound is an irreversible inhibitor of cysteine proteases. Its mechanism involves the epoxide ring of the molecule being subjected to nucleophilic attack by the active site cysteine residue of the protease. This forms a stable thioether bond, leading to the irreversible inactivation of the enzyme.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Extracellular Cysteine Proteases of Key Intestinal Protozoan Pathogens—Factors Linked to Virulence and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cephamls.com [cephamls.com]
- 4. apexbt.com [apexbt.com]
- 5. Creating a More Perfect Union: Modeling Intestinal Bacteria-Epithelial Interactions Using Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Organoids and Their Use in Modeling Gut Epithelial Cell Lineage Differentiation and Barrier Properties During Intestinal Diseases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Organoids and Their Use in Modeling Gut Epithelial Cell Lineage Differentiation and Barrier Properties During Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Understanding disruption of the gut barrier during inflammation: Should we abandon traditional epithelial cell lines and switch to intestinal organoids? [frontiersin.org]
E-64: A Potent Cysteine Protease Inhibitor with High Selectivity
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of the irreversible inhibitor E-64 with different enzyme classes. This guide provides a detailed comparison of this compound's inhibitory activity, supported by quantitative data and experimental protocols.
This compound, originally isolated from the fungus Aspergillus japonicus, is a potent, irreversible, and highly selective inhibitor of cysteine proteases.[1] Its specificity arises from its unique mechanism of action, which targets the active site thiol of cysteine proteases. This high selectivity makes this compound an invaluable tool in protease research and a potential starting point for the development of therapeutic agents targeting diseases where cysteine protease activity is dysregulated.
High Affinity for Cysteine Proteases
This compound exhibits potent inhibitory activity against a broad spectrum of cysteine proteases. The mechanism of inhibition involves the irreversible alkylation of the active site cysteine residue by the epoxide ring of this compound, forming a stable thioether bond.[2] This covalent modification permanently inactivates the enzyme.
The inhibitory potency of this compound against various cysteine proteases has been quantified through the determination of IC50 values and inactivation half-times. As shown in the table below, this compound demonstrates nanomolar efficacy against several members of the cathepsin family and other cysteine proteases like papain and calpain.
| Enzyme (Class: Cysteine Protease) | Inhibition Value | Reference |
| Cathepsin K | IC50: 1.4 nM | [3][4][5] |
| Cathepsin L | IC50: 2.5 nM | [3][4][5] |
| Cathepsin S | IC50: 4.1 nM | [3][4][5] |
| Papain | IC50: 9 nM | [6][7][8][9] |
| Cathepsin B | t½ at 10 µM this compound: 0.8 s | [2] |
| Cathepsin H | t½ at 10 µM this compound: 17 s | [2] |
| Calpain | t½ at 10 µM this compound: 9.2 s | [2] |
| Papain | t½ at 10 µM this compound: 0.1 s | [2] |
Minimal Cross-Reactivity with Other Protease Classes
A key advantage of this compound as a research tool and potential therapeutic lead is its remarkable selectivity for cysteine proteases over other major protease classes.
Serine Proteases
In general, this compound does not inhibit serine proteases.[6][9] However, a notable exception is its reversible, competitive inhibition of trypsin. The guanidino group in the agmatine portion of this compound is thought to interact with the specificity pocket of trypsin, which typically binds arginine and lysine residues.
| Enzyme (Class: Serine Protease) | Inhibition Value | Reference |
| Trypsin | Ki: 30 µM |
Aspartyl and Metalloproteases
Literature consistently reports that this compound has no inhibitory effect on aspartyl proteases or metalloproteases.[6][9][10] This lack of cross-reactivity is attributed to the different catalytic mechanisms and active site architectures of these enzyme classes, which do not involve a nucleophilic cysteine residue that can react with the epoxide warhead of this compound. Due to this high selectivity, specific Ki or IC50 values for this compound against these classes are generally not reported, as the inhibition is negligible.
| Enzyme (Class) | Inhibition by this compound |
| Pepsin (Aspartyl Protease) | No significant inhibition |
| Thermolysin (Metalloprotease) | No significant inhibition |
Visualizing the Mechanism and Workflow
To better understand the interaction of this compound with its target and the experimental process of evaluating its activity, the following diagrams are provided.
Experimental Protocols
To facilitate the replication of cross-reactivity studies, detailed methodologies for assessing the inhibitory effect of this compound on representative enzymes from each of the four major protease classes are provided below.
Cysteine Protease Inhibition Assay: Cathepsin B
This protocol is adapted from a method for determining cathepsin B activity and its inhibition.
Materials:
-
Cathepsin B (human or other species)
-
This compound
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.0
-
Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.
-
In the wells of the microplate, add a fixed amount of cathepsin B solution.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures at 37°C for 15 minutes.
-
Initiate the reaction by adding the Z-RR-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity over time using the plate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Serine Protease Inhibition Assay: Trypsin
This protocol describes a colorimetric assay to measure trypsin activity and its inhibition by this compound.[3][11]
Materials:
-
Trypsin (bovine pancreas)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Stop Solution: 30% (v/v) Acetic Acid
-
96-well clear microplate
-
Spectrophotometer (410 nm)
Procedure:
-
Prepare a stock solution of this compound in water.
-
Prepare a range of this compound dilutions in the Assay Buffer.
-
In the wells of the microplate, add the trypsin solution.
-
Add the various concentrations of this compound to the enzyme-containing wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 25°C for 10 minutes.
-
Add the BAPNA substrate solution to each well to start the reaction.
-
Incubate the plate at 25°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance of the yellow product (p-nitroaniline) at 410 nm.
-
Calculate the percentage of inhibition and determine the Ki value using the Cheng-Prusoff equation, as the inhibition is competitive.
Aspartyl Protease Activity Assay: Pepsin
This protocol is a standard method for measuring pepsin activity and can be adapted to test for inhibition by this compound.[4][6][12]
Materials:
-
Pepsin (porcine gastric mucosa)
-
This compound
-
Substrate: 2% (w/v) Hemoglobin in 100 mM HCl, pH 2.0
-
Stop and Precipitation Reagent: 5% (w/v) Trichloroacetic Acid (TCA)
-
Centrifuge
-
Spectrophotometer (280 nm)
Procedure:
-
Prepare a solution of this compound in 10 mM HCl.
-
In separate tubes, add the pepsin solution.
-
Add the this compound solution to the test tubes. Include a control with no inhibitor.
-
Pre-incubate the enzyme and this compound at 37°C for 10 minutes.
-
Add the pre-warmed hemoglobin substrate to each tube to start the reaction.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by adding the TCA solution. This will also precipitate the undigested hemoglobin.
-
Incubate on ice for 30 minutes to ensure complete precipitation.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Carefully collect the supernatant and measure its absorbance at 280 nm. The absorbance is proportional to the amount of digested, TCA-soluble peptides.
-
Compare the absorbance of the this compound treated samples to the control to determine if there is any inhibition.
Metalloprotease Activity Assay: General Endoprotease Assay
This is a general protocol for measuring endoprotease activity that can be used for metalloproteases like thermolysin and adapted to test for this compound inhibition.
Materials:
-
Thermolysin (or another metalloprotease)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5
-
Substrate: Azocasein
-
Stop and Precipitation Reagent: 10% (w/v) Trichloroacetic Acid (TCA)
-
Centrifuge
-
Spectrophotometer (366 nm)
Procedure:
-
Prepare a solution of this compound in the Assay Buffer.
-
In microcentrifuge tubes, add the thermolysin solution.
-
Add the this compound solution to the test tubes. Include a control without inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Add the azocasein substrate to each tube and incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the TCA solution.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge the tubes to pellet the unhydrolyzed azocasein.
-
Transfer the supernatant to a clean cuvette or microplate well and measure the absorbance at 366 nm. The absorbance of the supernatant is proportional to the amount of hydrolyzed azocasein.
-
Compare the absorbance values of the this compound treated samples with the control to assess for any inhibitory activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. This compound, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Assay of Pepsin (3.4.23.1) [sigmaaldrich.com]
Validating the Efficacy of E-64: A Comparative Analysis with Genetic Knockouts
For researchers, scientists, and drug development professionals, understanding the precise mechanism and effect of a pharmacological inhibitor is paramount. This guide provides a comprehensive comparison of the cysteine protease inhibitor E-64 with genetic knockout models of its primary targets, offering a robust validation of its in-vivo and in-vitro effects. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological processes, this guide serves as a critical resource for designing and interpreting studies involving this compound.
This compound is a potent, irreversible, and selective inhibitor of cysteine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. Its primary targets include various cathepsins and calpains. To rigorously validate that the observed effects of this compound are indeed due to the inhibition of these specific proteases, a powerful experimental approach is to compare the outcomes of this compound treatment with the phenotypes of animals or cells in which the genes for these proteases have been knocked out. This guide focuses on a key study that directly compares the neuroprotective effects of E-64d, a cell-permeable derivative of this compound, with a cathepsin B knockout mouse model in the context of traumatic brain injury (TBI).
Comparative Efficacy of E-64d and Cathepsin B Knockout in Traumatic Brain Injury
A pivotal study provides a direct quantitative comparison of E-64d treatment and cathepsin B genetic knockout in a mouse model of traumatic brain injury (TBI). The results demonstrate that both interventions offer significant neuroprotection, validating that the therapeutic benefits of E-64d are largely attributable to its inhibition of cathepsin B.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the comparative study, highlighting the similar neuroprotective effects of E-64d treatment and cathepsin B knockout.
| Parameter | Wild-Type (WT) + Vehicle | WT + E-64d (10 mg/kg) | Cathepsin B Knockout (KO) + Vehicle | Cathepsin B KO + E-64d (10 mg/kg) | Citation |
| Neuromotor Function (Latency to Fall, seconds at Day 1 post-TBI) | ~150 | ~250 | ~250 | ~270 | [1] |
| Neuronal Cell Density (counts/mm³ in CA3 hippocampus) | ~239,906 | ~495,143 | Not statistically different from E-64d treated WT | - | [1] |
| Brain Lesion Volume (mm³) | High (exact value not specified) | Reduced | Reduced to ~1/3 of WT TBI | 3.9 ± 0.7 | [1] |
| Cathepsin B Activity (Fluorescence Units/mg protein) | 164.2 ± 9.5 | Reduced | 0.0 | - | [1] |
| Bax Protein Levels (Relative Units) | 1172 ± 72.2 | 410 ± 31.1 | 122.0 ± 9.3 | 84.8 ± 8.5 | [1] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental design, the following diagrams illustrate the relevant signaling pathway and the overall workflow of the comparative study.
Caption: Signaling pathway of TBI-induced neuronal apoptosis and points of intervention.
Caption: Experimental workflow for comparing E-64d and Cathepsin B knockout.
The Role of Calpains: An Indirect Comparison
While a direct comparative study between this compound treatment and calpain knockout in the same pathological model was not identified, the existing literature strongly supports the role of this compound in inhibiting calpain activity. Studies have shown that this compound administration reduces the cleavage of calpain-specific substrates in models of Alzheimer's disease and spinal cord injury.[2][3] Conversely, genetic knockout of calpain-1 or calpain-2 has been shown to be neuroprotective in various models of neuronal death.[4] The phenotypic similarities between this compound treatment and calpain knockout in these separate studies provide indirect evidence for the on-target effect of this compound on calpains.
Detailed Experimental Protocols
Controlled Cortical Impact (CCI) Model for TBI in Mice
This protocol describes the induction of a moderate TBI in mice.
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with 2.5% Avertin or ~3% isoflurane) and place it in a stereotaxic frame.[1][5] Shave the scalp and clean the area with alternating scrubs of 10% povidone-iodine and 70% ethanol.[6]
-
Craniotomy: Make a midline incision to expose the skull. A 4-5 mm craniotomy is performed over the desired cortical region (e.g., left parietal cortex) between the bregma and lambda sutures using a trephine or high-speed drill, taking care not to damage the underlying dura mater.[1][7]
-
Impact Induction: Position the impactor tip (e.g., 3.0 mm) perpendicular to the exposed cortex.[1] Set the desired impact parameters (e.g., velocity of 3.0 m/s, deformation depth of 1.0 mm, and dwell time of 100 ms).[1][7] Discharge the impactor to induce the injury.
-
Post-operative Care: After impact, irrigate the area with sterile saline. Suture the scalp incision and place the mouse in a clean cage on a warming pad for recovery.[6] Administer analgesics as required.[7] Sham-operated animals undergo the same procedure, including craniotomy, but without the impact.[1]
Rotarod Performance Test for Neuromotor Function
This test assesses motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed is used. The base is padded to prevent injury from falls.[8]
-
Acclimation and Baseline: Prior to TBI, mice are trained on the rotarod for several trials to establish a baseline performance. This typically involves placing the mouse on the rod at a low, constant speed and gradually increasing the speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).[8]
-
Testing: At specified time points post-TBI (e.g., 1, 3, and 7 days), mice are tested again.[1] The latency to fall from the rotating rod is recorded for each trial.[8] A longer latency indicates better motor function.
Western Blot Analysis for Protein Levels in Brain Tissue
This protocol is for quantifying the levels of specific proteins, such as Cathepsin B and Bax.
-
Tissue Homogenization: Euthanize the mice and rapidly dissect the brain tissue of interest. Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Cathepsin B and anti-Bax). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
By presenting this direct comparative data and detailed methodologies, this guide substantiates the use of this compound as a specific and effective inhibitor of cysteine proteases, particularly cathepsin B, for in-vivo research. The consistency between the pharmacological and genetic approaches provides a high degree of confidence in the on-target effects of this compound, making it a valuable tool for researchers in various fields.
References
- 1. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Efficacy of this compound-d, a Selective Calpain Inhibitor, in Experimental Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Inhibiting calpain 1 and 2 in cyclin G associated kinase–knockout mice mitigates podocyte injury [insight.jci.org]
- 6. igakuken.or.jp [igakuken.or.jp]
- 7. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]
- 8. Frontiers | Calpain-mediated proteolysis as driver and modulator of polyglutamine toxicity [frontiersin.org]
E-64: A Comparative Guide to its Cysteine Protease Inhibitory Profile Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory profile of E-64, a potent and irreversible inhibitor of cysteine proteases, across a range of species. This compound, chemically known as L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product first isolated from Aspergillus japonicus. Its high specificity for cysteine proteases over other protease classes, coupled with its low toxicity, has made it a valuable tool in biochemical research and a lead compound in drug discovery. This document summarizes key quantitative data, details experimental methodologies for assessing its inhibitory activity, and illustrates its mechanism of action.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are dependent on the specific enzyme, the species of origin, and the experimental conditions under which they are measured. The following table summarizes the available data on the inhibitory activity of this compound against various cysteine proteases from different species.
| Target Protease | Species | Parameter | Value (nM) | Notes |
| Cathepsin K | Human | IC50 | 1.4[1][2] | Potent inhibition of a key enzyme in bone resorption. |
| Cathepsin L | Human | IC50 | 2.5[1][2] | Strong inhibition of a protease involved in various physiological and pathological processes. |
| Cathepsin S | Human | IC50 | 4.1[1][2] | Effective inhibition of an enzyme crucial for antigen presentation. |
| Cathepsin B | Human | - | - | While this compound is known to inhibit cathepsin B, specific IC50 values for the human enzyme were not found in the provided search results. |
| Cathepsin H | - | - | - | This compound is known to inhibit cathepsin H, but specific quantitative data was not available in the search results. |
| Calpain | Mouse | IC50 | ~570 | In a mouse model of Alzheimer's disease. |
| Calpain | Rat | - | - | The crystal structure of rat µ-calpain in complex with this compound has been resolved, confirming direct inhibition.[2] |
| Papain | Carica papaya | IC50 | 9.0[3] | A well-characterized plant cysteine protease. |
| Cathepsin B | Setaria cervi (Filarial parasite) | IC50 | 6000[4] | Demonstrates the potential of this compound as an anti-parasitic agent. |
| Cysteine Proteases | Giardia lamblia | - | - | This compound shows antiparasitic activity against Giardia lamblia excystation in vitro.[3] |
| Cysteine Proteases | Entamoeba histolytica | - | - | This compound inhibits cysteine proteases which are key virulence factors.[5] |
Note: The inhibitory activity of this compound can also be expressed as the half-time of inhibition (t½) at a given inhibitor concentration. For instance, at a 10 µM concentration, the half-times for inhibition are approximately 0.1 seconds for papain, 0.8 seconds for cathepsin B, 17 seconds for cathepsin H, 0.7 seconds for cathepsin L, and 9.2 seconds for calpain.
Mechanism of Inhibition
This compound is an irreversible inhibitor that acts as a suicide substrate. Its mechanism of action involves the covalent modification of the active site cysteine residue within the target protease. The key steps are:
-
Binding: this compound binds to the active site of the cysteine protease in a substrate-like manner.
-
Nucleophilic Attack: The catalytic cysteine residue's highly reactive thiolate anion performs a nucleophilic attack on one of the carbon atoms of the epoxide ring of this compound.
-
Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.
This covalent modification permanently inactivates the enzyme, as the catalytic cysteine is no longer available to participate in peptide bond hydrolysis.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Crystal structures of calpain-E64 and -leupeptin inhibitor complexes reveal mobile loops gating the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of papain-E64-c complex. Binding diversity of E64-c to papain S2 and S3 subsites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
Quantitative Assessment of E-64 Inhibition by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the cysteine protease inhibitor E-64 and its alternatives, supported by experimental data obtained through mass spectrometry. Detailed methodologies for key experiments are presented to enable researchers to replicate and build upon these findings.
Executive Summary
This compound is a potent, irreversible inhibitor of a broad range of cysteine proteases, including papain, calpain, and various cathepsins. Its efficacy and mechanism of action have been extensively studied using advanced mass spectrometry techniques. This guide delves into the quantitative assessment of this compound's inhibitory activity, primarily through Activity-Based Protein Profiling (ABPP), and compares its performance with other notable cysteine protease inhibitors. The data presented herein highlights the utility of mass spectrometry in providing precise, quantitative insights into inhibitor potency and selectivity, crucial for drug discovery and development.
Comparative Analysis of Cysteine Protease Inhibitors
The inhibitory potential of this compound and its derivatives, such as CA-074, can be quantitatively assessed and compared using competitive Activity-Based Protein Profiling (ABPP) coupled with mass spectrometry. This technique allows for the direct measurement of an inhibitor's ability to compete with a broad-spectrum activity-based probe for binding to the active site of an enzyme.
| Inhibitor | Target Protease | Method | IC50 (nM) | Reference |
| This compound | Papain | Mass Spectrometry-based ABPP | 9 | [1] |
| This compound | Cathepsin B | Mass Spectrometry-based ABPP | - | |
| CA-074 | Cathepsin B | Mass Spectrometry-based ABPP | - | |
| E-64d | Cysteine Proteases | Immunoblotting | - |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) by LC-MS/MS
This protocol outlines a general workflow for the quantitative comparison of cysteine protease inhibitors using competitive ABPP and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Preparation of Cell Lysate:
-
Culture cells of interest to ~80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail without cysteine protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
2. Competitive Inhibition:
-
Aliquot the cell lysate to different tubes.
-
Add varying concentrations of the test inhibitors (e.g., this compound, CA-074) to the respective tubes.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding to target proteases.
3. Probe Labeling:
-
Add a broad-spectrum cysteine protease activity-based probe (e.g., a biotinylated or fluorescently tagged probe derived from this compound) to each tube.
-
Incubate for 30 minutes at 37°C to allow the probe to label any remaining active cysteine proteases.
4. Sample Preparation for Mass Spectrometry:
-
For biotinylated probes, enrich the probe-labeled proteins using streptavidin-coated beads.
-
Elute the enriched proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
For label-free quantification, desalt the peptides using a C18 spin column. For labeled quantification (e.g., TMT, iTRAQ), label the peptides according to the manufacturer's protocol.
5. LC-MS/MS Analysis:
-
Analyze the prepared peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
6. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the probe-labeled peptides.
-
The decrease in the abundance of a probe-labeled peptide in the presence of an inhibitor corresponds to the degree of inhibition.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Competitive ABPP
The following diagram illustrates the key steps in a competitive ABPP experiment designed to assess the potency and selectivity of cysteine protease inhibitors.
Caption: Competitive ABPP workflow for inhibitor assessment.
Autophagy Signaling Pathway
This compound can impact cellular processes such as autophagy by inhibiting cathepsins, which are crucial for the degradation of autophagic cargo within the lysosome. The following diagram depicts a simplified overview of the autophagy signaling pathway, highlighting the role of key proteins like ATG4 and LC3.
Caption: Simplified autophagy signaling pathway.
Cathepsin B Signaling in Cancer
Cathepsin B, a target of this compound, is often upregulated in cancer and plays a role in tumor progression and metastasis through the degradation of the extracellular matrix (ECM).
Caption: Role of Cathepsin B in cancer progression.
References
E-64 in the Spotlight: A Comparative Review of Irreversible Cysteine Protease Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision. This guide provides a detailed comparison of E-64, a widely used irreversible cysteine protease inhibitor, with other irreversible inhibitors, supported by experimental data and detailed protocols.
This compound, a natural product isolated from the fungus Aspergillus japonicus, is a potent and broadly selective irreversible inhibitor of many cysteine proteases.[1] Its mechanism of action involves the formation of a stable thioether bond between its epoxide ring and the active site cysteine residue of the target protease.[1] This covalent modification renders the enzyme permanently inactive. While this compound is an invaluable tool in research for studying the roles of cysteine proteases, its broad specificity has led to the development of more targeted irreversible inhibitors. This guide will compare this compound to other classes of irreversible inhibitors, focusing on their mechanisms, potency, and target selectivity.
Mechanisms of Irreversible Inhibition: A Tale of Different "Warheads"
Irreversible inhibitors are characterized by the presence of a reactive electrophilic group, often referred to as a "warhead," which forms a covalent bond with a nucleophilic residue in the enzyme's active site. The nature of this warhead dictates the inhibitor's mechanism and, to a large extent, its selectivity.
-
Epoxysuccinyl Peptides (e.g., this compound and its derivatives): this compound and its analogs, such as CA-074, feature an epoxysuccinyl group. The strained epoxide ring is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine, resulting in the opening of the ring and the formation of a stable thioether linkage.[2]
-
Vinyl Sulfones (e.g., K777): This class of inhibitors possesses a vinyl sulfone moiety. The electrophilic β-carbon of the vinyl group is attacked by the active site cysteine in a Michael addition reaction, leading to the formation of a covalent bond.
-
Acyloxymethyl Ketones (AOMKs): AOMKs represent another class of irreversible cysteine protease inhibitors. The carbonyl group of the ketone is attacked by the active site cysteine, and a subsequent rearrangement involving the acyloxy group leads to the formation of a stable thioether adduct.
-
Other Warheads: A variety of other electrophilic groups are utilized in the design of irreversible inhibitors, including Michael acceptors, aldehydes, and haloalkanes. Each of these reacts with the active site cysteine through different chemical mechanisms.[1]
Quantitative Comparison of Inhibitor Potency
The potency of irreversible inhibitors is best described by the second-order rate constant, k_inact/K_I, which reflects both the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).[3] However, IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are also commonly reported and provide a useful, albeit context-dependent, measure of potency.
Below is a summary of the inhibitory potency of this compound and other selected irreversible inhibitors against various cysteine proteases.
| Inhibitor | Class | Target Protease | IC50 (nM) | K_i (nM) | k_inact/K_I (M⁻¹s⁻¹) |
| This compound | Epoxysuccinyl Peptide | Papain | 9 | - | - |
| Cathepsin B | - | - | - | ||
| Cathepsin H | - | - | - | ||
| Cathepsin L | - | - | - | ||
| CA-074 | Epoxysuccinyl Peptide | Cathepsin B | 2.24 (rat liver) | 2-5 | - |
| Cathepsin H | - | 40,000-200,000 | - | ||
| Cathepsin L | - | 40,000-200,000 | - | ||
| K777 | Vinyl Sulfone | Cruzain | - | - | - |
| Cathepsin B | - | 3,000 | - | ||
| Cathepsin L | - | 50 | - | ||
| Cathepsin S | - | 2 | - |
Note: The potency of inhibitors can be highly dependent on assay conditions, such as pH and substrate concentration. The data presented here are for comparative purposes and are compiled from various sources.
Experimental Protocols
Accurate characterization of irreversible inhibitors requires specific experimental protocols. Below are outlines for a general protease inhibition assay and a method to determine the kinetic parameters of irreversible inhibitors.
General Cysteine Protease Inhibition Assay (Fluorogenic Substrate)
This protocol describes a common method for measuring the activity of cysteine proteases and the potency of their inhibitors using a fluorogenic substrate.
Materials:
-
Purified cysteine protease
-
Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for papain and some cathepsins)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA)
-
Inhibitor stock solution (in DMSO or an appropriate solvent)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In the wells of the microplate, add the desired concentration of the inhibitor. Include a control with no inhibitor (vehicle only).
-
Add the purified enzyme to each well and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding and inactivation.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The excitation and emission wavelengths will depend on the fluorophore (e.g., for AMC, excitation ~360-380 nm, emission ~440-460 nm).
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Determination of k_inact and K_I for Irreversible Inhibitors
The determination of the kinetic parameters k_inact and K_I provides a more complete understanding of an irreversible inhibitor's potency. A common method involves measuring the observed rate of inactivation (k_obs) at various inhibitor concentrations.
Procedure:
-
Set up a series of reactions, each containing the enzyme and a different concentration of the irreversible inhibitor in the assay buffer.
-
At various time points after mixing the enzyme and inhibitor, take an aliquot of the reaction mixture and add it to a solution containing a high concentration of a potent, reversible inhibitor or a large excess of substrate to stop the irreversible inactivation.
-
Measure the remaining enzyme activity in each aliquot using a suitable assay (e.g., the fluorogenic substrate assay described above).
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The negative of the slope of this line is the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
Visualizing the Molecular and Cellular Context
Mechanism of this compound Inhibition
Caption: Irreversible inhibition of a cysteine protease by this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining k_inact and K_I.
Cysteine Proteases in Apoptosis Signaling
Caption: Simplified caspase signaling cascade in apoptosis.
Conclusion
This compound remains a cornerstone for the in vitro study of cysteine proteases due to its broad-spectrum inhibitory activity. However, the field of drug discovery has seen a significant push towards the development of more selective irreversible inhibitors. By employing different reactive warheads and optimizing peptide sequences for specific protease active sites, researchers have successfully designed inhibitors like CA-074, which shows high selectivity for cathepsin B, and K777, a potent inhibitor of several cathepsins and the parasitic protease cruzain. The choice of an irreversible inhibitor will ultimately depend on the specific research question, with broad-spectrum inhibitors like this compound being suitable for general studies and more selective inhibitors being crucial for dissecting the roles of individual proteases in complex biological processes and for therapeutic development. The quantitative data and experimental protocols provided in this guide offer a foundation for making informed decisions in the selection and characterization of these powerful research tools.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for E-64
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as the cysteine protease inhibitor E-64, are critical components of laboratory safety. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate care. According to safety data sheets (SDS), while this compound is not always classified as hazardous under OSHA's Hazard Communication Standard, some data suggests it may cause organ damage with prolonged exposure.[1] Therefore, standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves, such as butyl-rubber.
-
Body Protection: A lab coat or dust-impervious protective suit should be worn.
Handling:
-
Avoid creating dust when working with the solid form of this compound.[1]
-
Do not breathe in dust or vapors.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Step-by-Step Disposal Procedures for this compound
The primary directive for the disposal of this compound, as with most laboratory chemicals, is to adhere to all local, regional, national, and international regulations.[2]
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department to understand the specific requirements for chemical waste disposal. Waste management practices can vary significantly.[3]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves) in a designated, properly labeled, and sealed waste container.
-
Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Mixing different types of waste can lead to dangerous chemical reactions.[4]
-
-
Container Labeling: Clearly label the waste container with the contents ("this compound waste" or "Protease Inhibitor Waste"), concentration (if in solution), and any associated hazards as indicated by the SDS.
-
Storage of Waste: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's approved hazardous waste management provider. These services are equipped to handle and dispose of chemical waste in an environmentally responsible manner.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 66701-25-5 | [1] |
| Solubility | Soluble to 20 mg/ml in a 1:1 mixture of ethanol and water. Also soluble in DMSO and methanol. | [5] |
| Stability in Solution | Can be stored in neutral water/methanol or ethanol solutions (1:1) for one day at +2 to +8°C or for 1 to 2 months at −15 to −25°C. | [5] |
| Inhibitory Concentration (IC50) | 9 nM for papain. | [6] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the proper and compliant disposal of this compound waste from a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Essential Safety and Handling Protocols for E-64
This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals handling E-64. The following procedural, step-by-step guidance is designed to ensure the safe handling, storage, and disposal of this cysteine protease inhibitor.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following personal protective equipment is recommended based on safety data sheets and chemical handling guidelines.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Should be tightly fitting and compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] An eyewash station should be readily accessible. |
| Hand Protection | Chemical-Resistant Gloves | For full contact, butyl-rubber gloves are recommended with a thickness of >0.4 mm and a breakthrough time of over 480 minutes. Always inspect gloves for tears or punctures before use. |
| Body Protection | Protective Clothing | A dust-impervious protective suit or appropriate lab coat should be worn to prevent skin contact. The type of body protection should be selected based on the concentration and quantity of this compound being handled. |
| Respiratory Protection | Respirator | Use a respirator compliant with EN 149 if there is a risk of dust formation and inhalation.[1] It is essential to work in a well-ventilated area and take measures to avoid generating dust.[1] |
Operational Plan for Safe Handling
Adherence to a standardized operational workflow is critical for safely handling this compound. The following steps outline the recommended procedure from preparation to post-handling.
-
Preparation :
-
Ensure the work area is in a well-ventilated space, such as a chemical fume hood.[1]
-
Assemble all necessary materials, including this compound, solvents, and experimental apparatus.
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Storage :
-
Disposal :
-
Dispose of all this compound waste through an approved hazardous waste disposal facility.
-
Never dispose of this compound by evaporation, down the sewer, or in the regular trash.[2]
-
Mechanism of Action
This compound is an irreversible inhibitor of a wide range of cysteine proteases.[3][4] Its mechanism of action involves the covalent modification of the active site cysteine residue of the protease. The epoxide ring of this compound is susceptible to nucleophilic attack by the thiol group of the active site cysteine. This reaction forms a stable thioether bond, rendering the enzyme inactive.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
